Dicamba-13C6
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-6-methoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12)/i2+1,3+1,4+1,5+1,6+1,7+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWEDIXLBFLAXBO-WBJZHHNVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[13C]1=[13C]([13CH]=[13CH][13C](=[13C]1C(=O)O)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00703024 | |
| Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173023-06-7 | |
| Record name | 3,6-Dichloro-2-methoxy(~13~C_6_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00703024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173023-06-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Dicamba-13C6 CAS number and molecular weight.
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of Dicamba-13C6, a stable isotope-labeled internal standard for the herbicide Dicamba. This document covers its fundamental properties, analytical applications, and metabolic pathways, presenting data in a structured format for ease of use by professionals in research and development.
Core Properties of this compound
This compound is a synthetic, isotopically labeled form of Dicamba where six carbon atoms in the phenyl ring are replaced with the Carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis of Dicamba in various matrices, particularly in mass spectrometry-based methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.
Quantitative Data Summary
| Property | Value | Citations |
| CAS Number | 1173023-06-7 | [1][2][3][4][5][6][7] |
| Molecular Formula | ¹³C₆C₂H₆Cl₂O₃ | [3][4][5][6][7] |
| Molecular Weight | 226.99 g/mol | [1][2][3][4][5][6][7] |
| Synonyms | 3,6-Dichloro-2-methoxybenzoic acid-(phenyl-¹³C₆) | [3][6][7] |
| Isotopic Purity | 99 atom % ¹³C | [3] |
| Chemical Purity | ≥98% | [2][3] |
| Form | Powder or in solution | [2][3] |
Analytical Applications and Experimental Protocols
This compound is primarily utilized as an internal standard in analytical methods for the detection and quantification of Dicamba in environmental and biological samples.[8][9][10][11][12] Its use helps to correct for matrix effects and variations in sample preparation and instrument response.[4][8] The most common analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][8][10]
Representative Experimental Protocol: Quantification of Dicamba in Air Samples using LC-MS/MS
This protocol is a synthesized representation of methodologies described in the cited literature.
1. Sample Preparation:
-
Air samples are collected using polyurethane foam (PUF) air samplers.[10][12]
-
The PUF samples are extracted with 30 mL of methanol.[7][12]
-
A known amount of this compound internal standard (e.g., from a 0.20 µg/mL solution) is added to the methanol extract.[4][7]
-
The samples are homogenized and the supernatant is concentrated.[7][12]
-
The extract is then evaporated to near dryness under a gentle stream of nitrogen at 50°C.[4]
-
The residue is reconstituted in a final volume (e.g., 0.5 mL) of a solution such as 0.1% formic acid in 95:5 (v/v) water:methanol.[4]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: An aliquot of the reconstituted sample is injected into a liquid chromatograph. Separation is typically achieved using a C18 or a specialized column for polar compounds.[7][11]
-
Mobile Phase: A common mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[7]
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode.[4]
-
Quantification: The quantification of Dicamba is performed by comparing the peak area ratio of the unlabeled Dicamba to the ¹³C₆-labeled internal standard against a calibration curve.[4]
Workflow for Dicamba Analysis
Caption: Experimental workflow for Dicamba quantification.
Metabolism of Dicamba
Dicamba is metabolized in the environment and in biological systems. In plants, metabolism is a key factor in determining tolerance or susceptibility.[2][3] In soil and water, microbial degradation is the primary pathway for its dissipation.[1][5] The major metabolites of concern are 5-hydroxy Dicamba and 3,6-dichlorosalicylic acid (DCSA).[6][11] DCSA is a major degradate in the environment and is more persistent than the parent Dicamba.[6][11]
Metabolic Pathway of Dicamba
References
- 1. Dicamba Technical Fact Sheet [npic.orst.edu]
- 2. scholarworks.uark.edu [scholarworks.uark.edu]
- 3. Dicamba translocation in soybean and accumulation in seed | Weed Science | Cambridge Core [cambridge.org]
- 4. epa.gov [epa.gov]
- 5. Dicamba - Wikipedia [en.wikipedia.org]
- 6. aapco.org [aapco.org]
- 7. hh-ra.org [hh-ra.org]
- 8. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of low tunnels to describe effects of herbicide, adjuvant, and target surface on dicamba volatility | Weed Technology | Cambridge Core [cambridge.org]
- 10. Long-term analytical performance of methods to quantify dicamba off-target movement - American Chemical Society [acs.digitellinc.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
Unveiling Cellular Dynamics: An In-depth Technical Guide to Isotope Labeling in Chemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Isotope labeling has emerged as a powerful and indispensable tool in chemical analysis, offering a window into the intricate and dynamic processes of biological systems. By replacing atoms with their heavier, non-radioactive isotopic counterparts, researchers can trace the metabolic fate of molecules, quantify changes in protein expression with high precision, and elucidate complex signaling networks.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation strategies for key isotope labeling techniques, with a focus on their application in proteomics and metabolomics.
Core Principles of Isotope Labeling
The fundamental principle of isotope labeling lies in the introduction of a "mass tag" into molecules of interest.[3] Isotopes of an element contain the same number of protons but a different number of neutrons, resulting in a difference in atomic mass.[4] This mass difference is detectable by mass spectrometry (MS), allowing for the differentiation and quantification of labeled versus unlabeled molecules.[2]
Stable isotopes, such as carbon-13 (¹³C), nitrogen-15 (¹⁵N), and deuterium (²H), are commonly used in these analyses as they are non-radioactive and safe for a wide range of applications.[4] The key assumption is that the isotopic label does not significantly alter the chemical or biological properties of the molecule, allowing it to behave identically to its native counterpart within a biological system.[3]
There are two primary strategies for introducing stable isotopes:
-
Metabolic Labeling: In this in vivo approach, cells or organisms are cultured in media where essential nutrients, such as amino acids or glucose, are replaced with their heavy isotope-labeled analogues.[5] The labeled nutrients are incorporated into newly synthesized proteins or metabolites through the cell's natural metabolic machinery.[5]
-
Chemical Labeling: This in vitro method involves the covalent attachment of isotope-containing tags to molecules, typically peptides, after they have been extracted from the biological sample.[5]
Key Isotope Labeling Techniques in Proteomics
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample.[5] Isotope labeling techniques are central to achieving accurate and reproducible quantification.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a metabolic labeling technique where cells are grown in media containing either "light" (natural abundance) or "heavy" (isotope-labeled) essential amino acids, typically arginine and lysine.[6] Over several cell divisions, the heavy amino acids are fully incorporated into the proteome of one cell population.[7] The "light" and "heavy" cell populations can then be subjected to different experimental conditions. Subsequently, the cell lysates are combined, proteins are digested, and the resulting peptides are analyzed by LC-MS/MS.[7] Since the light and heavy peptides are chemically identical, they co-elute during chromatography, but are distinguishable by their mass difference in the mass spectrometer. The ratio of the peak intensities of the heavy to light peptide pairs provides a precise measure of the relative protein abundance between the two samples.[6]
Isobaric Tagging for Relative and Absolute Quantitation (iTRAQ)
iTRAQ is a chemical labeling method that utilizes isobaric tags to label the N-terminus and lysine side chains of peptides.[8] "Isobaric" means that the different tags have the same total mass. The iTRAQ reagents are available in 4-plex and 8-plex kits, allowing for the simultaneous analysis of up to eight samples.[8] Each tag consists of a reporter group, a balance group, and a peptide-reactive group. While the total mass of the tags is identical, the distribution of isotopes between the reporter and balance groups differs. During MS/MS fragmentation, the reporter ions are released, and their relative intensities in the low-mass region of the spectrum are used to quantify the relative abundance of the peptide, and thus the protein, across the different samples.[5]
| Technique | Principle | Labeling | Plexity | Quantification |
| SILAC | Metabolic labeling with heavy amino acids | In vivo | Up to 5-plex | MS1 level (peptide pairs) |
| iTRAQ | Chemical labeling with isobaric tags | In vitro | 4-plex or 8-plex | MS2 level (reporter ions) |
| ¹⁸O Labeling | Enzymatic incorporation of ¹⁸O during digestion | In vitro | 2-plex | MS1 level (peptide pairs) |
Metabolic Labeling for Flux Analysis
Beyond protein quantification, isotope labeling is a cornerstone of metabolic flux analysis (MFA), which aims to quantify the rates of metabolic reactions within a biological network. By introducing a ¹³C-labeled substrate, such as glucose, into a biological system, researchers can trace the path of the carbon atoms as they are incorporated into downstream metabolites.[6]
The pattern and extent of ¹³C enrichment in these metabolites, measured by GC-MS or LC-MS, provide a detailed picture of the activity of different metabolic pathways.[9] This information is invaluable for understanding cellular metabolism in health and disease and for metabolic engineering applications.[6]
| Isotope | Common Labeled Substrate | Analytical Technique | Information Gained |
| ¹³C | Glucose, Glutamine | GC-MS, LC-MS, NMR | Metabolic pathway activity, relative flux rates |
| ¹⁵N | Amino acids, Ammonium | LC-MS | Nitrogen metabolism, amino acid synthesis |
| ²H (D) | Water, Glucose | GC-MS, LC-MS | Fatty acid synthesis, redox metabolism |
Experimental Protocols
Detailed SILAC Protocol
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. One population is grown in "light" SILAC medium containing natural abundance L-arginine and L-lysine. The other is grown in "heavy" SILAC medium containing L-arginine-¹³C₆¹⁵N₄ and L-lysine-¹³C₆¹⁵N₂.
-
Ensure complete incorporation of the heavy amino acids by passaging the cells for at least five generations in the heavy medium.[10]
-
-
Experimental Treatment:
-
Apply the desired experimental treatment to one cell population (e.g., drug treatment) while the other serves as a control.
-
-
Cell Lysis and Protein Quantification:
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Combine the "light" and "heavy" cell lysates in a 1:1 protein ratio.
-
-
Protein Digestion:
-
Perform in-solution or in-gel digestion of the combined protein lysate using an enzyme such as trypsin.
-
-
Peptide Fractionation and Desalting:
-
Fractionate the peptide mixture to reduce complexity, for example, by strong cation exchange (SCX) chromatography.
-
Desalt the peptide fractions using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions by high-resolution LC-MS/MS.
-
-
Data Analysis:
-
Use software such as MaxQuant to identify peptides and quantify the heavy/light ratios.
-
Detailed iTRAQ Protocol
-
Protein Extraction and Digestion:
-
Extract proteins from each sample (up to 8) and quantify the protein concentration.
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds with a reducing agent (e.g., DTT) and alkylate cysteine residues with an alkylating agent (e.g., iodoacetamide).
-
Digest the proteins into peptides using trypsin.
-
-
iTRAQ Labeling:
-
Label the peptides from each sample with a different iTRAQ reagent (e.g., 114, 115, 116, 117 for a 4-plex experiment) according to the manufacturer's protocol.
-
-
Sample Pooling and Fractionation:
-
Combine the labeled peptide samples into a single mixture.
-
Fractionate the pooled peptide mixture using techniques like SCX or high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the fractionated peptides using a mass spectrometer capable of generating fragmentation data that includes the low-mass reporter ions.
-
-
Data Analysis:
-
Use specialized software to identify the peptides and quantify the relative abundance based on the intensity of the iTRAQ reporter ions.[8]
-
Visualizing Workflows and Signaling Pathways
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of proteins by iTRAQ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 8. Isobaric tag for relative and absolute quantitation - Wikipedia [en.wikipedia.org]
- 9. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]
A Technical Guide to the Application of Dicamba-¹³C₆ as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of Dicamba-¹³C₆ as an internal standard for the quantitative analysis of dicamba in various matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a critical component of robust analytical method development, ensuring accuracy and precision by compensating for matrix effects and variability in sample processing.
Introduction to Dicamba and the Role of Internal Standards
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1][2][3] Its increased use has led to a greater need for sensitive and accurate analytical methods to monitor its presence in environmental and agricultural samples.[1][2][3] LC-MS/MS has become the preferred analytical technique, offering high sensitivity and selectivity without the need for cumbersome derivatization steps often required in gas chromatography (GC) methods.[1][2][4]
The accuracy of quantitative analysis by LC-MS/MS can be significantly affected by matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[5] To mitigate these effects, a stable isotope-labeled internal standard, such as Dicamba-¹³C₆, is employed. This internal standard is an ideal choice as it has the same chemical and physical properties as the analyte, meaning it co-elutes and experiences similar ionization effects. However, it is mass-differentiated, allowing for separate detection by the mass spectrometer.
Experimental Protocols
The following protocols are based on established methods for the analysis of dicamba using Dicamba-¹³C₆ as an internal standard.[5]
2.1. Preparation of Standard Solutions
Proper preparation of analytical standards is fundamental to achieving accurate quantification.
-
Stock Solutions: Prepare individual 100 µg/mL stock solutions of both dicamba and Dicamba-¹³C₆.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with an appropriate solvent, such as a mixture of 0.1% formic acid in ultrapure water and methanol (95:5 v/v).[5] A recommended calibration curve range is 0.10 pg/µL to 80 pg/µL.[5]
-
Internal Standard Spiking Solution: Prepare a working solution of Dicamba-¹³C₆ at a concentration that falls within the mid-range of the calibration curve, for example, 0.20 µg/mL.[5]
2.2. Sample Preparation
The following is a general sample preparation workflow for air and filter paper samples.[5] Modifications may be necessary for other matrices like soil or water.
-
Extraction:
-
Evaporation and Reconstitution:
-
Internal Standard Addition:
-
Prior to analysis, a known volume (e.g., 50 µL) of the Dicamba-¹³C₆ internal standard working solution (e.g., 0.20 µg/mL) is added to all samples, calibration standards, and quality control samples.[5]
-
2.3. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Chromatographic separation is typically achieved on a C18 or a specialized column like the Phenomenex Kinetex F5 for polar compounds.[1][2] A gradient elution with mobile phases consisting of acidified water and methanol or acetonitrile is commonly used.
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode is used for detection.[5] Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
Quantitative Data
The use of Dicamba-¹³C₆ as an internal standard allows for the generation of robust and reliable quantitative data.
| Parameter | Value | Matrix | Reference |
| Limit of Quantitation (LOQ) | 1.0 ng/air sample | Air Sampling Tube | [5] |
| 20 ng/filter paper | Filter Paper | [5] | |
| Linear Dynamic Range | 5 pg to 4000 pg on column | N/A | [5] |
| (equivalent to 0.10 pg/µL to 80 pg/µL with 50 µL injection) | [5] | ||
| Reproducibility (as %CV for ISTD) | 21% | Soy Foliage and Soil | [1] |
| Analyte Recoveries | 70-150% | General | [1] |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow and the principle of internal standard quantification.
Conclusion
The use of Dicamba-¹³C₆ as an internal standard is a robust and reliable approach for the quantitative analysis of dicamba in complex matrices by LC-MS/MS. It effectively compensates for sample-to-sample variability and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to develop and implement this methodology in their own laboratories.
References
- 1. sciex.com [sciex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dicamba and Acidic Herbicides by LC-MS/MS | Phenomenex [phenomenex.com]
- 5. epa.gov [epa.gov]
The Gold Standard in Quantitative Analysis: An In-depth Technical Guide to Isotope Dilution Analysis
For researchers, scientists, and drug development professionals, achieving accurate and precise quantification of target analytes in complex matrices is paramount. Isotope Dilution Analysis (IDA), particularly when coupled with mass spectrometry (IDMS), stands as a definitive method, offering unparalleled accuracy and precision. This technical guide delves into the core mechanism of action of IDA, provides detailed experimental protocols, and presents quantitative data to illustrate its superiority as a "gold standard" analytical technique.
The Core Principle: Unveiling the Mechanism of Action
Isotope Dilution Analysis is an analytical technique used for the quantitative determination of a chemical substance in a sample.[1] The fundamental principle of IDA lies in the addition of a known amount of an isotopically enriched form of the analyte, known as the "spike" or "internal standard," to the sample.[1] This isotopically labeled standard is chemically identical to the analyte of interest but has a different isotopic composition, and therefore a different mass.[2]
The core of the IDA mechanism relies on the following key steps:
-
Spiking: A precisely known quantity of the isotopically labeled internal standard is added to a known amount of the sample containing the analyte of unknown concentration.
-
Homogenization: The sample and the internal standard are thoroughly mixed to ensure complete isotopic equilibration. This step is critical for the accuracy of the method.
-
Sample Processing: The mixture undergoes extraction, purification, and/or derivatization. A key advantage of IDA is that any loss of the analyte during this process will be accompanied by a proportional loss of the internal standard.[2]
-
Mass Spectrometric Analysis: The processed sample is introduced into a mass spectrometer (either a Gas Chromatograph-Mass Spectrometer, GC-MS, or a Liquid Chromatograph-Mass Spectrometer, LC-MS). The mass spectrometer separates and detects the analyte and the internal standard based on their mass-to-charge ratios.
-
Ratio Measurement and Quantification: The ratio of the signal intensity of the unlabeled analyte to the labeled internal standard is measured. Since the amount of the added internal standard is known, the unknown concentration of the analyte in the original sample can be calculated with high accuracy.
This approach effectively compensates for variations in sample recovery and matrix effects, which are common sources of error in other quantitative methods.[2]
Mathematical Foundation of Isotope Dilution Analysis
The concentration of the analyte in the sample can be calculated using the following fundamental equation for single isotope dilution:
Cx = Cs * ( (Rs - Rb) / (Rb - Rx) ) * (Ws / Wx)
Where:
-
Cx is the concentration of the analyte in the sample.
-
Cs is the concentration of the spike solution.
-
Rs is the isotopic ratio of the spike.
-
Rb is the isotopic ratio of the sample-spike mixture.
-
Rx is the natural isotopic ratio of the analyte.
-
Ws is the weight of the spike solution added.
-
Wx is the weight of the sample.
A more advanced technique, double isotope dilution analysis , involves the use of two different isotopically labeled standards and can provide even higher accuracy, especially when the isotopic composition of the analyte in the sample is not well-characterized.[3][4]
Visualizing the Workflow and Core Principle
To better illustrate the concepts, the following diagrams are provided in the DOT language for Graphviz.
Data Presentation: Quantitative Comparison
The superiority of IDA over other analytical methods is evident in the quantitative data. The following tables summarize key performance metrics.
Table 1: Comparison of Analytical Methods for the Quantification of Imatinib in Human Plasma [3]
| Parameter | UPLC-UV (Chromatographic Method) | Immunoassay |
| Linearity Range (ng/mL) | 500 - 3000 | 500 - 2750 |
| Correlation Coefficient (r) | 0.999 | 0.996 |
| Intra-day Precision (CV%) | < 6.0% | < 15% |
| Inter-day Precision (CV%) | < 6.0% | < 15% |
| Accuracy (Recovery %) | 100.8% | 94.4% |
This table demonstrates the higher precision and accuracy of a chromatographic method, which often employs isotope dilution, compared to an immunoassay for therapeutic drug monitoring.
Table 2: Performance Characteristics of an Isotope Dilution LC-MS/MS Method for Primidone in Human Serum and Plasma [5]
| Parameter | Value |
| Linearity Range (µg/mL) | 0.150 - 30.0 |
| Intermediate Precision (CV%) | < 4.0% |
| Repeatability (CV%) | 1.0% - 3.3% |
| Relative Mean Bias (Serum) | 0.1% - 3.9% |
| Relative Mean Bias (Plasma) | -2.6% - 2.8% |
| Measurement Uncertainty (Single) | 1.5% - 4.1% |
| Measurement Uncertainty (Target Value) | 0.9% - 1.0% |
This table showcases the excellent precision, accuracy, and low measurement uncertainty achievable with a validated isotope dilution LC-MS/MS method for a small molecule drug.
Table 3: Quantification of Oligonucleotides using Isotope Dilution Mass Spectrometry [6]
| Analytical Method | Difference from Gravimetric Value |
| LC/MS | < 2.5% |
| LC/MS/MS | < 1% |
This table highlights the high accuracy of IDA for the quantification of complex biomolecules like oligonucleotides, with LC-MS/MS providing results within 1% of the true value.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide, offering a practical resource for researchers.
Quantification of a Therapeutic Monoclonal Antibody in Serum by LC-MS/MS
This protocol is adapted from a method for the absolute quantification of a therapeutic monoclonal antibody (mAb) in serum.[6]
1. Sample Preparation:
- Thaw serum samples at room temperature.
- Spike 50 µL of serum with 50 µL of the isotope-labeled mAb internal standard (IS) solution.
- Add 100 µL of 100 mM ammonium bicarbonate buffer (pH 8.0).
- Vortex for 30 seconds.
- Add 25 µL of 100 mM dithiothreitol (DTT) and incubate at 60°C for 30 minutes for reduction.
- Cool to room temperature and add 25 µL of 200 mM iodoacetamide for alkylation. Incubate in the dark at room temperature for 30 minutes.
- Add 20 µL of a 1 mg/mL trypsin solution and incubate at 37°C overnight for digestion.
- Stop the digestion by adding 10 µL of 10% formic acid.
2. Solid-Phase Extraction (SPE) Cleanup:
- Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.
- Load the entire digested sample onto the plate.
- Wash the plate with 200 µL of 5% methanol in water.
- Elute the peptides with 2 x 50 µL of 50% acetonitrile in water containing 0.1% formic acid.
- Evaporate the eluate to dryness under a stream of nitrogen.
- Reconstitute the sample in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
- LC System: Agilent 1200 series or equivalent.
- Column: C18 ACE column (150 mm × 4.6 mm, 5 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 40% B over 8 minutes.
- Flow Rate: 0.8 mL/min.
- Injection Volume: 10 µL.
- Mass Spectrometer: AB SCIEX Triple Quad 5500 or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for the signature peptide of the mAb and its isotopically labeled counterpart.
4. Data Analysis and Quantification:
- Integrate the peak areas of the analyte and the internal standard.
- Calculate the peak area ratio.
- Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
- Determine the concentration of the mAb in the unknown samples by interpolating their peak area ratios on the calibration curve.
Quantification of Oligonucleotides in a Biological Matrix
This protocol provides a general framework for the quantification of oligonucleotides using a deuterated internal standard.[7]
1. Sample Preparation:
- Sample Spiking: To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add 10 µL of the deuterated oligonucleotide internal standard working solution.
- Protein Precipitation (for plasma/serum): Add 300 µL of cold acetonitrile, vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant.
2. Solid-Phase Extraction (SPE):
- Cartridge: Use a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).
- Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
- Loading: Load the pre-treated sample onto the cartridge.
- Washing: Wash the cartridge with 1 mL of a low organic content wash buffer (e.g., 5% methanol in water).
- Elution: Elute the oligonucleotide and internal standard with 1 mL of an elution solvent (e.g., 50% methanol in water with a small amount of ammonium hydroxide).
- Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
3. LC-MS/MS Analysis:
- LC System: A UPLC system is recommended for better resolution of oligonucleotides.
- Column: A column suitable for oligonucleotide analysis (e.g., a C18 column with a specific ion-pairing reagent in the mobile phase).
- Mobile Phase: Typically involves an ion-pairing reagent like hexafluoroisopropanol (HFIP) and a base like triethylamine (TEA) in both the aqueous and organic mobile phases.
- Mass Spectrometer: A high-resolution mass spectrometer or a triple quadrupole mass spectrometer capable of monitoring high m/z ions.
- Ionization Mode: ESI in negative mode is typically used for oligonucleotides.
4. Data Analysis and Quantification:
- Follow the same data analysis and quantification steps as described in Protocol 4.1.
Analysis of Volatile Organic Compounds (VOCs) in Biological Fluids by GC-MS
This protocol is based on EPA Method 1624 for the analysis of volatile organic compounds by isotope dilution GC-MS.[8][9]
1. Sample Preparation:
- To a 5 mL aliquot of the biological fluid (e.g., blood, urine) in a purge-and-trap vial, add a known amount of a stable isotopically labeled analog for each VOC of interest.
- If the sample contains residual chlorine, add a quenching agent like sodium thiosulfate.
- For water samples, adjust the pH to ~2 with hydrochloric acid.
2. Purge and Trap:
- The sample is purged with an inert gas (e.g., helium) at a controlled temperature (e.g., 20-25°C).
- The purged VOCs are transferred to a sorbent trap.
- After purging, the trap is rapidly heated and backflushed with the carrier gas to desorb the VOCs onto the GC column.
3. GC-MS Analysis:
- GC System: A gas chromatograph equipped with a capillary column suitable for VOC analysis (e.g., a DB-624 or equivalent).
- Carrier Gas: Helium.
- Temperature Program: A suitable temperature program to separate the target VOCs.
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
- Ionization Mode: Electron Ionization (EI).
- Data Acquisition: Scan mode or selected ion monitoring (SIM) mode.
4. Data Analysis and Quantification:
- Identify and quantify the target VOCs based on their retention times and mass spectra.
- Calculate the concentration of each analyte using the measured response ratio to its corresponding isotopically labeled internal standard and a calibration curve.
Conclusion
Isotope Dilution Analysis, particularly when coupled with mass spectrometry, provides an exceptionally robust and reliable platform for the quantification of a wide range of analytes, from small molecule drugs to large therapeutic proteins and oligonucleotides. Its inherent ability to correct for sample loss and matrix effects makes it the method of choice for applications demanding the highest levels of accuracy and precision. For researchers, scientists, and drug development professionals, a thorough understanding and implementation of IDA principles and protocols are essential for generating high-quality, defensible quantitative data that can confidently drive critical decisions in research and development.
References
- 1. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Oligonucleotides Using Tandem Mass Spectrometry with Isobaric Internal Standards [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of oligonucleotides by phosphodiesterase digestion followed by isotope dilution mass spectrometry: proof of concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. NEMI Method Summary - 1624B [nemi.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Technical Guide to the Analytical Application of Dicamba-13C6
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results in analytical assays. This guide provides an in-depth overview of the commercial availability and analytical applications of Dicamba-13C6, a crucial internal standard for the quantification of the herbicide Dicamba.
Commercial Availability of this compound Analytical Standard
Several reputable suppliers offer this compound analytical standards, typically as a solution at a concentration of 100 µg/mL in acetonitrile or methanol.[1][2] The choice of solvent should be considered based on the compatibility with the analytical method's mobile phase. The isotopic purity is generally high, with suppliers like Sigma-Aldrich specifying a 99 atom % 13C enrichment.[3][4] The chemical purity of the standard is also a critical parameter, with most vendors providing a purity of 98% or greater.[2][3][4]
Below is a summary of the quantitative data for this compound available from prominent commercial suppliers:
| Supplier | Product Name | Concentration | Solvent | Isotopic Purity | Chemical Purity | CAS Number |
| LGC Standards | Dicamba 13C6 100 µg/mL in Acetonitrile | 100 µg/mL | Acetonitrile | Not Specified | Not Specified | 1173023-06-7[1] |
| Cambridge Isotope Laboratories | Dicamba (ring-¹³C₆, 99%) 100 µg/mL in methanol | 100 µg/mL | Methanol | 99% | 98% | 1173023-06-7[2] |
| Sigma-Aldrich | Dicamba-(phenyl-13C6) | Powder | N/A | 99 atom % 13C | 98% (CP) | 1173023-06-7[3][4] |
| MedchemExpress | This compound | Not Specified | Not Specified | Not Specified | Not Specified | 1173023-06-7[5] |
| Alfa Chemistry | Dicamba 13C6 100 µg/mL in Acetonitrile | 100 µg/mL | Acetonitrile | Not Specified | Not Specified | 1173023-06-7[6] |
Experimental Protocols for Dicamba Quantification using this compound
The use of an isotopically labeled internal standard like this compound is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate quantification.[1][2] The following sections detail typical experimental protocols for the analysis of Dicamba in various matrices using liquid chromatography-mass spectrometry (LC-MS).
Sample Preparation
The sample preparation method is dependent on the matrix being analyzed. Here are protocols for common matrices:
-
Water Samples: A simple solid-phase extraction (SPE) protocol is often employed for the concentration and purification of Dicamba from water samples.[1][5]
-
Air Samples: A single-step concentration protocol is typically used for air samples.[1][5] It is recommended to use 13C6 Dicamba internal standard to offset any matrix-related effects.[6]
-
Soil and Plant Foliage: For these complex matrices, an extraction with acetonitrile fortified with formic acid is a common approach. The sample is homogenized and shaken with the extraction solvent, followed by centrifugation. The resulting supernatant can then be diluted with the aqueous mobile phase before LC-MS/MS analysis.[7]
Liquid Chromatography (LC) Conditions
Chromatographic separation is crucial for resolving Dicamba from other matrix components.
-
Column: A popular choice for the analysis of polar, low molecular weight species like Dicamba is a Phenomenex Kinetex F5 column (2.6 μm, 100 x 3 mm).[2]
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing 0.1% formic acid, is typically used.[2][5]
-
Flow Rate: A flow rate of 0.3 mL/min is a common starting point.[5]
-
Column Temperature: The column is typically maintained at 30 °C.[5]
Mass Spectrometry (MS) Conditions
Mass spectrometry provides the selectivity and sensitivity required for trace-level quantification of Dicamba.
-
Ionization: Electrospray ionization (ESI) in negative mode is optimal for the ionization of acidic compounds like Dicamba.[2]
-
Detection: Both single-quadrupole and triple-quadrupole mass spectrometers can be used.
-
Single-Quadrupole MS: Selected Ion Monitoring (SIM) of the precursor and fragment ions can provide sensitive detection.[1][5]
-
Triple-Quadrupole MS/MS: Multiple Reaction Monitoring (MRM) is the preferred method for its high selectivity and sensitivity. Two transitions are typically monitored for each analyte.[2]
-
-
Internal Standard: this compound is added to all samples, including calibration standards and quality controls, to enable accurate quantification.[6]
Analytical Workflow for Dicamba Quantification
The following diagram illustrates a typical workflow for the quantification of Dicamba in environmental samples using this compound as an internal standard.
Mode of Action of Dicamba
It is important for researchers to understand the primary mechanism of the analyte they are studying. Dicamba is a synthetic auxin herbicide.[8] It mimics the natural plant hormone auxin, which regulates plant growth.[9][10] At the molecular level, Dicamba induces rapid and uncontrolled cell growth in susceptible broadleaf plants, leading to the destruction of vascular tissue and ultimately, plant death.[8][9] This mode of action is specific to plants and does not involve the complex signaling pathways typically studied in drug development for human or animal health.
References
- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. researchgate.net [researchgate.net]
- 4. Dicamba Technical Fact Sheet [npic.orst.edu]
- 5. mdpi.com [mdpi.com]
- 6. epa.gov [epa.gov]
- 7. sciex.com [sciex.com]
- 8. fbn.com [fbn.com]
- 9. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 10. npic.orst.edu [npic.orst.edu]
A Comprehensive Technical Guide to the Safe Handling of Dicamba-13C6
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the safety, handling, and toxicological profile of Dicamba-13C6. Given that isotopically labeled compounds are generally assumed to have the same toxicological and hazardous properties as their unlabeled counterparts, this guide leverages data from both Dicamba and its 13C6-labeled form to provide a comprehensive safety profile. The primary physical difference is the molecular weight.
Chemical Identification and Physical Properties
This compound is the isotopically labeled version of Dicamba, a selective herbicide of the benzoic acid family.[1] The six carbon atoms in the phenyl ring have been replaced with the Carbon-13 isotope.
Table 1: Chemical and Physical Properties of this compound and Dicamba
| Property | This compound | Dicamba (unlabeled) | References |
|---|---|---|---|
| Systematic Name | 3,6-Dichloro-2-methoxybenzoic acid-(ring-13C6) | 3,6-dichloro-2-methoxybenzoic acid | [2] |
| CAS Number | 1173023-06-7 | 1918-00-9 | [1][3] |
| Molecular Formula | ¹³C₆C₂H₆Cl₂O₃ | C₈H₆Cl₂O₃ | [4] |
| Molecular Weight | 226.99 g/mol | 221.04 g/mol | [5] |
| Appearance | White to brown crystalline solid; powder | White solid herbicide | [4][6] |
| Melting Point | 112-116 °C | 114-116 °C | [4] |
| Water Solubility | Fully soluble | Highly soluble | [7][8][9] |
| Vapor Pressure | Not available | 18 mmHg @ 20°C (as water) | [7][8] |
| Density | Not available | 1.16 - 1.18 g/cm³ |[7][8] |
Hazard Identification and Classification
Dicamba is classified as a hazardous substance. It is harmful if swallowed and can cause severe eye irritation, with the potential for permanent eye injury.[7][10]
Table 2: GHS Hazard Classification for Dicamba
| Hazard Class | Category | Hazard Statement | References |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |
| Serious Eye Damage/Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation | [11] |
| Skin Irritation | Category 2 | Causes skin irritation | [12] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects |[11] |
Signal Word: Danger or Warning[11][13]
Experimental Protocols
The toxicological data presented in this guide are typically derived from standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data reliability and comparability.
-
Acute Oral Toxicity (LD50): This is generally determined using a method aligned with OECD Test Guideline 423 (Acute Oral toxicity – Acute Toxic Class Method). In this protocol, a stepwise procedure is used with a small number of animals per step. The method involves administering the test substance by gavage to fasted animals. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 is the statistically estimated dose that would be lethal to 50% of the test population.
-
Dermal Toxicity (LD50): Dermal toxicity is assessed following protocols similar to OECD Test Guideline 402 (Acute Dermal Toxicity). The substance is applied to a shaved area of the skin of the test animals (often rabbits or rats) for 24 hours. The animals are then observed for 14 days for signs of toxicity and mortality at the site of application and systemically.[1]
-
Eye Irritation: The potential for eye irritation is evaluated using methods like OECD Test Guideline 405 (Acute Eye Irritation/Corrosion). A small amount of the test substance is applied to one eye of an experimental animal (typically a rabbit). The eyes are examined and scored for irritation (redness, swelling, discharge) at specific intervals for up to 21 days.[1]
-
Aquatic Toxicity (LC50): The acute toxicity to fish is often determined using OECD Test Guideline 203 (Fish, Acute Toxicity Test). Fish (such as rainbow trout or bluegill sunfish) are exposed to various concentrations of the chemical in water for a 96-hour period.[9][14] Mortality is recorded at 24, 48, 72, and 96 hours, and the concentration that is lethal to 50% of the fish (LC50) is calculated.[9][14]
Toxicology and Ecotoxicology Data
Human Health Toxicology Symptoms of poisoning following ingestion may include loss of appetite, vomiting, muscle weakness, slowed heart rate, and shortness of breath.[1][14] In severe cases, effects on the central nervous system, metabolic acidosis, and renal failure have been reported.[1] Inhalation can cause irritation to the nose, throat, and lungs.[6]
Table 3: Acute Toxicity Data for Dicamba
| Test | Species | Route | Value | Classification | References |
|---|---|---|---|---|---|
| LD50 | Rat | Oral | 757 - 1707 mg/kg | Moderately Toxic | [14] |
| LD50 | Mouse | Oral | 1190 mg/kg | Moderately Toxic | [14] |
| LD50 | Rabbit | Oral | 2000 mg/kg | Moderately Toxic | [14] |
| LD50 | Guinea Pig | Oral | 566 - 3000 mg/kg | Moderately Toxic | [14] |
| LD50 | Rat | Dermal | > 2000 mg/kg | Low Toxicity | [1] |
| LC50 | Rat | Inhalation | > 9.6 mg/L/4hrs | Low Toxicity |[9] |
Environmental Toxicology (Ecotoxicity) Dicamba is highly mobile in soil and has the potential to contaminate groundwater.[9][15] It has a half-life in soil of 1 to 4 weeks.[9][15] It is considered harmful to aquatic life with long-lasting effects.[11]
Table 4: Ecotoxicity Data for Dicamba
| Test | Species | Duration | Value | Classification | References |
|---|---|---|---|---|---|
| LD50 | Mallard Duck | Acute Oral | 2090 mg/kg | Non-toxic | [11] |
| LC50 | Rainbow Trout | 96-hour | 135.4 mg/L | Slightly Toxic | [14] |
| LC50 | Bluegill Sunfish | 96-hour | 135.3 mg/L | Slightly Toxic | [14] |
| EC50 | Daphnia magna | 48-hour | 110 mg/L | Slightly Toxic |[9] |
Handling, Storage, and Personal Protection
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[16]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[7][18]
-
Do not reuse containers.[16]
-
Keep away from heat, sparks, and flame.[12]
Storage:
-
Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[12][16]
-
Store away from children, food, feedstuffs, and incompatible materials such as strong acids and oxidizing agents.[13][16]
-
Groundwater contamination may be reduced by diking and flooring of permanent liquid bulk storage sites with an impermeable material.[16]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety glasses, goggles, or a face shield.[8][16]
-
Skin Protection: Wear a long-sleeved shirt, long pants, and chemical-resistant gloves (e.g., butyl rubber, nitrile rubber >14 mils, neoprene, or PVC).[12][17]
-
Respiratory Protection: If ventilation is inadequate or exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[7][8] For handlers of certain formulations, a dust/mist filtering respirator may be required.[19]
Emergency Procedures and First Aid
Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[8][16]
First Aid Measures
Caption: First aid procedures for different exposure routes.
-
If Swallowed: Call a poison control center or doctor immediately for treatment advice.[7] Have the person sip a glass of water if they are able to swallow.[7] Do not induce vomiting unless instructed to do so by a medical professional.[7]
-
If in Eyes: Hold the eye open and rinse slowly and gently with water for 15-20 minutes.[8] Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye.[8][12] Seek immediate medical attention.[10][12]
-
If on Skin or Clothing: Take off contaminated clothing immediately.[17] Rinse the skin with plenty of water for 15-20 minutes.[13][17]
-
If Inhaled: Move the person to fresh air.[6][10] If the person is not breathing, call 911 or an ambulance, then give artificial respiration if possible.[10]
Accidental Release Measures In the event of a spill, evacuate personnel and secure the area.[6] Eliminate all ignition sources.[6]
Caption: Workflow for handling small and large spills.
-
Small Spills: Absorb the spill with an inert material such as sand, vermiculite, or other non-combustible absorbent material.[7][16] Place the contaminated material into a suitable chemical waste container for disposal.[7]
-
Large Spills: Dike the spill using absorbent or impervious materials like clay or sand to prevent spreading.[7][16] Recover as much free liquid as possible for reuse or disposal.[7] Allow any absorbed material to solidify before scraping it up for disposal.[7] After removal, flush the contaminated area with water.[7]
Stability and Reactivity
-
Reactivity: The product is stable under normal storage conditions.[7] May decompose if heated.[7][13]
-
Incompatible Materials: Avoid contact with strong bases, ammonia, aliphatic amines, alkanolamines, isocyanates, alkylene oxides, epichlorohydrin, and oxidizing agents.[6][13]
-
Hazardous Decomposition Products: Combustion may produce toxic fumes, including hydrogen chloride, organochloride products, and oxides of nitrogen and carbon.[7][16]
Disposal Considerations
Pesticide wastes are toxic.[16] Dispose of waste material in accordance with all applicable Federal, state, and local laws and regulations at an approved waste disposal facility.[10][16] Do not contaminate water, food, or feed by storage or disposal.[16][20] For containers, triple rinse or pressure rinse before offering for recycling or reconditioning, or puncture and dispose of in a sanitary landfill.[18]
References
- 1. Dicamba Technical Fact Sheet [npic.orst.edu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Dicamba (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9914-1.2 [isotope.com]
- 4. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. nj.gov [nj.gov]
- 7. reparcorp.com [reparcorp.com]
- 8. assets.greenbook.net [assets.greenbook.net]
- 9. apparentag.com.au [apparentag.com.au]
- 10. meycorp.com [meycorp.com]
- 11. genfarm.com.au [genfarm.com.au]
- 12. labelsds.com [labelsds.com]
- 13. alligare.com [alligare.com]
- 14. uspiked.com [uspiked.com]
- 15. wsdot.wa.gov [wsdot.wa.gov]
- 16. labelsds.com [labelsds.com]
- 17. labelsds.com [labelsds.com]
- 18. cdms.net [cdms.net]
- 19. epa.gov [epa.gov]
- 20. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
Methodological & Application
Application Notes and Protocols for Dicamba Residue Testing in Environmental Samples
These application notes provide detailed protocols for the quantitative analysis of dicamba residues in soil and water samples. The methodologies are intended for researchers, scientists, and professionals in drug development and environmental monitoring who are familiar with analytical chemistry laboratory procedures. The primary analytical technique described is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for the detection of dicamba.[1][2][3]
Data Presentation
The following tables summarize the typical performance characteristics of the analytical methods for dicamba quantification.
Table 1: Method Detection and Quantitation Limits for Dicamba
| Matrix | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Water | LC-MS/MS | 0.01 ppb | 0.05 µg/L | [4][5] |
| Water | LC-MS/MS | - | 0.1 mg/L | [6] |
| Soil | LC-MS/MS | 1 ng/g | 2.1 ng/g to 40 ng/g | [7] |
| Soil | HPLC | - | 10 ppb | [8] |
| Air | LC-MS/MS | - | 1.0 ng/air sample | [9] |
Note: ppb = parts per billion; µg/L = micrograms per liter; ng/g = nanograms per gram. Conversion: 1 µg/L = 1 ppb. The specific LOD and LOQ may vary depending on the instrumentation, matrix, and specific method parameters.
Table 2: Reported Dicamba Residue Levels in Environmental Samples
| Matrix | Location/Study | Maximum Concentration Detected | Reference |
| Surface Water | Canada | 13 µg/L | [10] |
| Groundwater | Canada | 517 µg/L | [10] |
| Agricultural Drainage Water | Australia | Not Detected | [10] |
| Drinking Water | New South Wales, Australia | Not Detected | [10] |
Experimental Protocols
Protocol 1: Analysis of Dicamba Residues in Soil Samples
This protocol outlines the procedure for the extraction and quantification of dicamba from soil samples using LC-MS/MS.
1. Sample Preparation and Extraction:
-
Collect approximately 5 grams of a representative soil sample.[1]
-
Add a known amount of an internal standard, such as isotopically labeled d3-Dicamba, to the sample prior to extraction.[1]
-
Homogenize the sample and add an extraction solvent. A common solvent is acetonitrile fortified with formic acid.[1]
-
Shake the sample vigorously for 15 minutes.[1]
-
Centrifuge the sample at 4000 rpm to separate the solid and liquid phases.[1]
-
Collect the supernatant for further processing.
2. Sample Cleanup (Optional, if required):
-
For complex soil matrices, a cleanup step using solid-phase extraction (SPE) may be necessary to remove interfering substances. Aminopropyl (NH2) weak anion exchange cartridges are suitable for dicamba.[8]
3. Analysis by LC-MS/MS:
-
Dilute the supernatant with the aqueous mobile phase and transfer it to an autosampler vial.[1]
-
Inject the sample into an LC-MS/MS system.
-
Chromatographic separation can be achieved using a C18 or a unique stationary phase column like the Phenomenex Kinetex F5.[1][3]
-
The mass spectrometer should be operated in negative electrospray ionization (ESI-) mode for optimal sensitivity.[1][3]
-
Monitor the appropriate multiple reaction monitoring (MRM) transitions for dicamba and the internal standard.
4. Quantification:
-
Create a calibration curve using a series of standards of known concentrations.[9]
-
Quantify the dicamba concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Protocol 2: Analysis of Dicamba Residues in Water Samples
This protocol describes the direct injection and LC-MS/MS analysis of dicamba in water samples.
1. Sample Preparation:
-
Collect a representative water sample.
-
For samples with particulate matter, centrifuge an aliquot (e.g., 10 mL) and pass it through a 0.2 µm syringe filter.[11]
-
Transfer an aliquot (e.g., 1.5 mL) to a deactivated glass vial.[11]
-
Acidify the sample by adding a small volume of 5% formic acid (e.g., 30 µL).[11]
-
If an internal standard is used, add it to the vial.
2. Analysis by LC-MS/MS:
-
Directly inject a large volume of the prepared water sample into the LC-MS/MS system.[11]
-
Employ a suitable LC column and mobile phase gradient for the separation of dicamba.
-
Operate the mass spectrometer in negative ESI mode.[11] To minimize in-source fragmentation of dicamba, it may be beneficial to reduce the source block and desolvation gas temperatures and use a "soft ionization" mode if available.[11]
-
Monitor the characteristic MRM transitions for dicamba.
3. Quantification:
-
Generate a calibration curve using standards prepared in a similar matrix (e.g., clean water) to the samples.
-
Calculate the concentration of dicamba in the water samples based on the calibration curve.
Mandatory Visualization
Caption: Experimental workflow for dicamba residue analysis.
References
- 1. sciex.com [sciex.com]
- 2. Dicamba and Acidic Herbicides by LC-MS/MS | Phenomenex [phenomenex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. shimadzu.com [shimadzu.com]
- 5. epa.gov [epa.gov]
- 6. On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aapco.org [aapco.org]
- 8. Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis [agris.fao.org]
- 9. epa.gov [epa.gov]
- 10. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]
- 11. lcms.cz [lcms.cz]
Application Notes and Protocols for Dicamba-¹³C₆ Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Dicamba-¹³C₆ for analysis. Dicamba-¹³C₆ is commonly used as an internal standard in the quantitative analysis of Dicamba in various environmental and agricultural matrices. The following protocols are based on established methods for Dicamba extraction and are applicable for the analysis of its isotopically labeled counterpart.
Overview of Sample Preparation Techniques
The choice of sample preparation technique for Dicamba-¹³C₆ analysis is highly dependent on the sample matrix. The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The most common techniques include:
-
Solid-Phase Extraction (SPE): A highly selective method used for cleaning up and concentrating analytes from liquid samples like water.
-
Liquid-Liquid Extraction (LLE): A classic technique for separating compounds based on their differential solubilities in two immiscible liquid phases.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and efficient method for extracting pesticides from a wide range of food and agricultural matrices.[1]
-
Solvent Extraction: Direct extraction of the analyte from a solid or semi-solid matrix using an appropriate organic solvent, often with acidification to ensure Dicamba is in its non-ionized form.
The use of an isotopically labeled internal standard like Dicamba-¹³C₆ is recommended to compensate for any matrix-related effects and to ensure accurate quantification.[2][3]
Quantitative Data Summary
The following tables summarize typical quantitative performance data for Dicamba analysis, which can be expected to be similar for Dicamba-¹³C₆ when used as an internal standard.
Table 1: Recovery Rates of Dicamba in Various Matrices
| Matrix | Sample Preparation Method | Fortification Level | Average Recovery (%) | Reference |
| Water | Solid-Phase Extraction (SPE) | 10 - 60 ppb | 90 - 99 | [4][5] |
| Water | Solid-Phase Extraction (SPE) | 0.1, 1, 10 ng/mL | 106 - 128 | [3][6] |
| Soil | Solid-Phase Extraction (SPE) | 10 ppb | 83 ± 6 | [4][5] |
| Air | Single-Step Concentration | 1, 5, 10 ng/mL | 88 - 124 | [3][6] |
| Food Matrices | Modified QuEChERS | Not Specified | 95 ± 8 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Dicamba
| Matrix | Analytical Method | LOD | LOQ | Reference |
| Water | HPLC | 1 ppb | - | [4][5] |
| Water | LC-MS | 0.1 ng/mL | 0.1 ng/mL | [3][6] |
| Soil | HPLC | 10 ppb | - | [4][5] |
| Air | LC-MS | 1 ng/mL | 5 ng/mL | [3][6] |
| Air Sampling Tube | LC-MS/MS | - | 1.0 ng/sample | [2] |
| Filter Paper | LC-MS/MS | - | 20 ng/sample | [2] |
| Food Matrices | LC-MS/MS | < 10 ng/g | - |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Water Samples
This protocol is adapted from methods for the analysis of acidic herbicides in water.[3][4][5]
Objective: To extract and concentrate Dicamba-¹³C₆ from water samples.
Materials:
-
SPE Cartridges: Aminopropyl (NH₂) weak anion exchange or C18.[4][5]
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Acetonitrile (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Acidify the water sample (e.g., 500 mL) to pH 2-3 with a suitable acid (e.g., formic acid).
-
Add a known amount of Dicamba-¹³C₆ standard solution to the sample as an internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for 10-15 minutes.
-
-
Elution:
-
Elute the analyte with an appropriate solvent. For NH₂ cartridges, an acidified organic solvent is typically used. For C18 cartridges, methanol is often effective.[7]
-
Collect the eluate in a clean collection tube.
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis (e.g., 95:5 v/v 0.1% formic acid in water:methanol).[2]
-
Workflow Diagram:
Caption: Solid-Phase Extraction (SPE) workflow for Dicamba-¹³C₆.
Protocol 2: Modified QuEChERS for Soil and Agricultural Produce
This protocol is based on the QuEChERS methodology, which is effective for a wide range of pesticides in complex matrices.
Objective: To extract Dicamba-¹³C₆ from soil or plant material.
Materials:
-
Homogenized sample (soil, crop)
-
Water (HPLC grade)
-
Acetonitrile with 1% formic acid
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Sample Extraction:
-
Weigh 5-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of Dicamba-¹³C₆ standard solution.
-
Add 10 mL of water and vortex for 30 seconds.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Shake vigorously for 1 minute.
-
-
Salting Out:
-
Add anhydrous magnesium sulfate and sodium chloride (e.g., in commercially available salt packets).
-
Shake vigorously for 1 minute.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
-
Cleanup (d-SPE - optional but recommended):
-
Take an aliquot of the upper acetonitrile layer and transfer it to a dispersive SPE (d-SPE) tube containing appropriate sorbents (e.g., PSA, C18) to remove interferences.
-
Vortex for 30 seconds and centrifuge for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the supernatant for direct injection or dilute with the initial mobile phase before LC-MS/MS analysis.
-
Workflow Diagram:
Caption: Modified QuEChERS workflow for Dicamba-¹³C₆ analysis.
Protocol 3: Solvent Extraction for Air Sampling Media
This protocol is designed for extracting Dicamba-¹³C₆ from air sampling tubes (e.g., containing XAD-2 sorbent) or filter papers.[2]
Objective: To extract Dicamba-¹³C₆ from air sampling media.
Materials:
-
Air sampling tube contents or filter paper
-
Acidified organic solvent (e.g., 1% formic acid in acetone or methanol)
-
Shaker (e.g., platform, orbital)
-
Sonicator
-
Centrifuge or filtration apparatus
Procedure:
-
Extraction:
-
Transfer the contents of the air sampling tube or the filter paper to a suitable extraction vessel.
-
Add a known amount of Dicamba-¹³C₆ standard solution.
-
Add an appropriate volume (e.g., 10-40 mL) of acidified organic solvent.[2]
-
Shake the sample for 30 minutes.[2]
-
Sonicate the sample for 10 minutes.[2]
-
-
Separation:
-
Allow the sample to settle.
-
Take an aliquot of the supernatant. Alternatively, filter the extract to remove particulate matter.
-
-
Concentration and Reconstitution:
-
Evaporate the aliquot to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[2]
-
Workflow Diagram:
Caption: Solvent extraction workflow for air sampling media.
Concluding Remarks
The successful analysis of Dicamba-¹³C₆ relies on the selection of an appropriate sample preparation method tailored to the specific matrix. The protocols provided herein offer robust starting points for method development and validation. It is crucial to include quality control samples, such as method blanks, fortified samples, and duplicates, in each analytical batch to ensure the reliability and accuracy of the results. The use of Dicamba-¹³C₆ as an internal standard is a critical component of the analytical method, enabling correction for variations in extraction efficiency and matrix effects, thereby leading to more accurate and precise quantification of Dicamba.
References
- 1. QuEChERS sample preparation for the determination of pesticides and other organic residues in environmental matrices: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis [agris.fao.org]
- 6. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Determination of Dicamba in Agricultural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective, systemic herbicide widely used for controlling broadleaf weeds in various agricultural settings.[1] Its potential for off-target movement and subsequent damage to non-tolerant crops has led to increased scrutiny and a growing need for sensitive and reliable analytical methods to monitor its presence in agricultural products and the environment.[1][2] This document provides detailed application notes and protocols for the determination of dicamba in a range of agricultural matrices, including crops, soil, and water. The methodologies covered include advanced chromatographic techniques and rapid immunoassay methods, offering options for both high-throughput screening and confirmatory analysis.
Analytical Methods Overview
The determination of dicamba residues in agricultural and environmental samples is primarily accomplished through chromatographic and immunochemical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a prevalent and powerful tool, offering high sensitivity and selectivity without the need for derivatization.[2][3] Gas chromatography-mass spectrometry (GC-MS) is a traditional and robust method, though it often requires a derivatization step to improve the volatility of the acidic herbicide.[3][4] High-performance liquid chromatography (HPLC) with UV detection provides a more accessible and cost-effective option for quantification.[5][6] Additionally, enzyme-linked immunosorbent assays (ELISA) offer a rapid and high-throughput screening approach, particularly for water and soil samples.[1][7]
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for dicamba determination, providing a comparative overview of their sensitivity and reliability across different sample matrices.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance Data
| Agricultural Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |
| Soybean Foliage | - | 0.1 – 140 ng/g | 70-150 | < 20 | [3] |
| Soil | - | 0.1 – 140 ng/g | 70-150 | < 20 | [3] |
| Fruits (Apple, Pepper) | 0.006 mg/kg | 0.02 mg/kg | 94.76 - 108.47 | < 9 | [6] |
| Vegetables (Chinese Cabbage) | 0.006 mg/kg | 0.02 mg/kg | 94.30 - 102.63 | < 9 | [6] |
| Grains (Brown Rice) | 0.006 mg/kg | 0.02 mg/kg | 76.19 - 101.90 | < 9 | [6] |
| Soybean | 0.006 mg/kg | 0.02 mg/kg | 74.60 - 107.39 | < 9 | [6] |
| Water | 0.1 ng/mL | - | - | - | [8] |
| Air | 1 ng/mL | 5 ng/mL | - | - | [8] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Agricultural Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |
| Soil | - | 1.0 µg/kg | - | - | [4] |
| Plants | - | 1.0 µg/kg | - | - | [4] |
| River Water | <0.05 µg/L | - | - | - | [4] |
Table 3: High-Performance Liquid Chromatography (HPLC) Performance Data
| Agricultural Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Citation |
| Chinese Cabbage | 0.006 mg/kg | 0.02 mg/kg | 94.30 - 102.63 | < 9 | [6] |
| Apple | 0.006 mg/kg | 0.02 mg/kg | 94.76 - 108.47 | < 9 | [6] |
| Pepper | 0.006 mg/kg | 0.02 mg/kg | 97.52 - 102.27 | < 9 | [6] |
| Brown Rice | 0.006 mg/kg | 0.02 mg/kg | 76.19 - 101.90 | < 9 | [6] |
| Soybean | 0.006 mg/kg | 0.02 mg/kg | 74.60 - 107.39 | < 9 | [6] |
| Water | 1.6 ppb | - | - | - | [9] |
Table 4: Enzyme-Linked Immunosorbent Assay (ELISA) Performance Data
| Agricultural Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | IC50 | Linear Range | Citation |
| Water | 0.050 ppb | 10 ppb | 0.75 ppb | 0.075 - 5 ppb | [1] |
| Soil | 5.00 ppb | 10 ppb | 75.0 ppb | 7.5 - 500 ppb | [1] |
| Durum Wheat | 5.00 ppb | 10 ppb | 75.0 ppb | 7.5 - 500 ppb | [1] |
| Water (with preconcentration) | 0.23 µg/L | - | 19.5 µg/L | 5 - 200 µg/L | [7][10] |
Experimental Protocols
Protocol 1: Determination of Dicamba in Soil and Soybean Foliage by LC-MS/MS
This protocol is based on a rugged and sensitive LC-MS/MS method that eliminates the need for derivatization.[2][3]
1. Sample Preparation and Extraction
-
Weigh 5 g of a homogenized soil or soybean foliage sample into a 50 mL centrifuge tube.
-
Fortify the sample with an appropriate amount of isotopically labeled internal standard (e.g., d3-Dicamba).[3]
-
Add 10 mL of acetonitrile containing 1% formic acid.[11]
-
Shake the tube vigorously for 15 minutes.[3]
-
Centrifuge the sample at 4000 rpm for 10 minutes.[3]
-
Collect the supernatant.
-
Dilute an aliquot of the supernatant with an aqueous mobile phase and transfer it to a 2 mL amber autosampler vial for analysis.[3]
2. LC-MS/MS Instrumentation and Conditions
-
HPLC System: ExionLC™ AD System or equivalent.[2]
-
Mass Spectrometer: SCIEX QTRAP® 6500+ System or equivalent.[2][3]
-
Analytical Column: Phenomenex Kinetex F5 (2.6 μm, 100 x 3 mm) or equivalent.[2]
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[2]
-
Flow Rate: 0.500 mL/min.[2]
-
Ionization Mode: Negative mode electrospray ionization (ESI-).[2][3]
-
Detection: Multiple Reaction Monitoring (MRM) of at least two transitions for each analyte.[2]
Protocol 2: QuEChERS Method for Dicamba in Fruits and Vegetables followed by HPLC or GC-MS Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for pesticide residue analysis in a wide variety of food matrices.[12]
1. Sample Preparation and Extraction (Modified QuEChERS)
-
Homogenize a representative sample of the fruit or vegetable.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.[13]
-
Add 15 mL of acetonitrile containing 1% acetic acid.[13]
-
Vortex vigorously for 1 minute.[13]
-
Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium chloride.[13]
-
Vortex again for 1 minute and then centrifuge at 3000 rpm for 1 minute.[13]
-
Transfer an aliquot of the supernatant for cleanup.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 2 mL aliquot of the extract from the previous step.
-
Add 1.8 g of anhydrous magnesium sulfate.[13] For colored extracts, a mini silica gel column cleanup may be more effective than primary secondary amine (PSA).[13]
-
Vortex and centrifuge.
-
The final extract is ready for analysis by HPLC or GC-MS.
3. Instrumental Analysis
-
For HPLC-UV:
-
For GC-MS (after derivatization):
Protocol 3: Direct Competitive ELISA for Dicamba in Water and Soil
This protocol describes a rapid screening method using a direct competitive ELISA.[1]
1. Sample Preparation
-
Water: Samples can often be analyzed directly without preparation.[7] For improved detection limits, a solid-phase extraction (SPE) concentration step using a C18 column can be employed.[7][10]
-
Soil: A simple extraction with a suitable solvent is required, followed by dilution of the extract.
2. ELISA Procedure
-
Add standards, controls, and samples to the respective wells of the anti-dicamba antibody-coated microtiter plate.
-
Add the dicamba-enzyme conjugate to each well.
-
Incubate for a specified time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution, which will produce a color signal.[1]
-
Stop the reaction and read the absorbance on a microplate reader. The intensity of the color is inversely proportional to the dicamba concentration.[1]
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
References
- 1. goldstandarddiagnostics.us [goldstandarddiagnostics.us]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an enzyme-linked immunosorbent assay for the detection of dicamba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epa.gov [epa.gov]
- 12. ijesd.org [ijesd.org]
- 13. ikm.org.my [ikm.org.my]
- 14. openknowledge.fao.org [openknowledge.fao.org]
Application Note: Quantification of Dicamba in Food and Beverage Matrices using Isotope Dilution LC-MS/MS with Dicamba-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds in agriculture and non-crop areas. Due to its potential for spray drift and volatilization, there is a growing need for sensitive and accurate methods to monitor its residues in various food and beverage products. This application note describes a robust and reliable method for the quantification of dicamba in diverse matrices such as fruit juice, milk, and honey using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Dicamba-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1]
Principle
This method utilizes an isotope dilution strategy where a known amount of Dicamba-¹³C₆ is spiked into the sample prior to extraction. Dicamba-¹³C₆ is an ideal internal standard as it shares identical physicochemical properties with the native dicamba, ensuring it behaves similarly throughout the extraction, cleanup, and chromatographic separation processes.[1] The sample is subjected to a matrix-specific extraction and cleanup procedure, followed by analysis using LC-MS/MS. The analytes are separated chromatographically and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of dicamba and a constant concentration of Dicamba-¹³C₆.
Materials and Reagents
-
Standards: Dicamba (analytical standard, >99% purity), Dicamba-¹³C₆ (isotopic purity >99%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl), Primary secondary amine (PSA) sorbent, C18 sorbent
-
Sample Preparation Devices: Centrifuge tubes (15 mL and 50 mL), Syringe filters (0.22 µm), Solid Phase Extraction (SPE) cartridges (if required)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a column suitable for polar acidic compounds.
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solutions (100 µg/mL): Accurately weigh and dissolve Dicamba and Dicamba-¹³C₆ in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Dicamba stock solution with an appropriate solvent (e.g., methanol:water). Each calibration standard should be fortified with a constant concentration of the Dicamba-¹³C₆ internal standard. A typical calibration range is 0.1 to 100 ng/mL.
Sample Preparation
The choice of sample preparation method depends on the complexity of the food or beverage matrix.
Protocol 1: Fruit Juice (Dilute-and-Shoot)
-
Allow the juice sample to equilibrate to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Transfer a 1 mL aliquot of the juice into a 15 mL centrifuge tube.
-
Spike the sample with the Dicamba-¹³C₆ internal standard solution.
-
Add 9 mL of water and vortex for 30 seconds.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]
Protocol 2: Milk (Modified QuEChERS)
-
Pipette 10 mL of milk into a 50 mL centrifuge tube.
-
Spike with the Dicamba-¹³C₆ internal standard solution and vortex.
-
Add 10 mL of acetonitrile with 1% formic acid.
-
Cap and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[3]
Protocol 3: Honey (Modified QuEChERS)
-
Weigh 5 g of honey into a 50 mL centrifuge tube.
-
Spike with the Dicamba-¹³C₆ internal standard solution.
-
Add 10 mL of water and vortex until the honey is completely dissolved.
-
Add 10 mL of acetonitrile with 1% formic acid and shake for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Proceed with d-SPE cleanup as described in Protocol 2 (steps 7-9).
LC-MS/MS Conditions
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) maintained at 40°C.
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient Program: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.
-
MRM Transitions: The following MRM transitions should be monitored. The collision energies should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Dicamba | 219.0 | 175.0 | 147.0 |
| Dicamba-¹³C₆ | 225.0 | 181.0 | 153.0 |
Data Presentation
The following table summarizes typical quantitative data for Dicamba analysis in various food matrices.
| Matrix | Sample Preparation Method | Internal Standard | LOQ (ng/g or ng/mL) | LOD (ng/g or ng/mL) | Recovery (%) | Reference |
| Soybean | Modified QuEChERS | d₃-Dicamba | 0.1 - 140 | <1 | Not Specified | [4] |
| Tobacco and Soil | Dispersive SPE | Deuterated IS | 0.040 - 0.420 | 0.012 - 0.126 | Not Specified | [5] |
| Fruit Juice | Dilute-and-Shoot | Not Specified | Low µg/L range | 0.04 - 3.80 µg/L | Not Specified | [2] |
| Honey | QuEChERS | Not Specified | 0.005 - 0.01 mg/kg | 0.001 - 0.003 mg/kg | 51.13 - 126.55 | [6] |
| Milk | Modified QuEChERS | Not Specified | Not Specified | Not Specified | 65.1 - 120.1 | [3] |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of Dicamba in food and beverage samples.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Multiclass Pharmaceutical Residues in Milk Using Modified QuEChERS and Liquid-Chromatography-Hybrid Linear Ion Trap/Orbitrap Mass Spectrometry: Comparison of Clean-Up Approaches and Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of Dicamba for GC-MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective herbicide used to control broadleaf weeds. Its analysis by gas chromatography-mass spectrometry (GC-MS) is a common requirement in environmental monitoring, food safety, and agricultural research. However, due to its low volatility and polar nature, direct GC-MS analysis of dicamba is challenging. Derivatization is a crucial sample preparation step to convert dicamba into a more volatile and thermally stable compound, thereby improving its chromatographic behavior and detection sensitivity.
This document provides detailed application notes and protocols for the derivatization of dicamba using various reagents, followed by GC-MS analysis. The methods covered include methylation and pentafluorobenzylation, which are widely used and recognized in official methods such as EPA Method 8151A.[1]
Derivatization Methods
Several derivatization techniques can be employed for the analysis of dicamba. The choice of method often depends on factors such as the sample matrix, required sensitivity, availability of reagents, and safety considerations. The most common approaches involve the esterification of the carboxylic acid group of dicamba.
Methylation
Methylation is a widely used technique to convert carboxylic acids into their corresponding methyl esters, which are more volatile and suitable for GC analysis.
Diazomethane is a highly efficient methylating agent that reacts rapidly and quantitatively with carboxylic acids at room temperature.[2] However, it is also highly toxic, explosive, and carcinogenic, requiring special handling precautions.
Experimental Protocol:
-
Sample Preparation:
-
For water samples, hydrolyze the dicamba residue with KOH to form the potassium salt.
-
Extract the sample with ethyl ether and discard the ether layer.
-
Acidify the aqueous phase to a pH of less than 1.
-
Extract the acidified aqueous phase twice with ethyl ether.[2]
-
Combine the ethyl ether extracts and concentrate the solution.[2]
-
-
Derivatization:
-
To the concentrated residue, add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed, indicating an excess of diazomethane.
-
Allow the reaction to proceed for a few minutes at room temperature.
-
Gently bubble nitrogen gas through the solution to remove the excess diazomethane.
-
-
Cleanup:
-
Pass the derivatized sample through a deactivated silica gel column for cleanup.[2]
-
Elute the dicamba methyl ester with an appropriate solvent (e.g., hexane or a mixture of hexane and ethyl ether).
-
Concentrate the eluate to a final volume suitable for GC-MS injection.
-
BF3-Methanol is a safer alternative to diazomethane for preparing methyl esters. The reaction is catalyzed by the Lewis acid BF3.
Experimental Protocol:
-
Sample Preparation:
-
Extract dicamba from the sample matrix using an appropriate solvent (e.g., diethyl ether for soil and plant samples at pH 2).[3]
-
Dry the extract and reconstitute the residue in a small volume of a suitable solvent if necessary.
-
-
Derivatization:
-
Extraction and Cleanup:
TMSD is another safer alternative to diazomethane. It is a commercially available reagent that reacts with carboxylic acids in the presence of a small amount of methanol to form methyl esters.
Experimental Protocol:
-
Sample Preparation:
-
Extract dicamba from the sample and concentrate the extract to dryness.
-
-
Derivatization:
-
Dissolve the dried extract in a suitable solvent mixture (e.g., toluene and methanol).
-
Add a solution of TMSD in hexane (e.g., 2 M) to the sample.
-
The reaction typically proceeds at room temperature. The optimal reaction time and temperature may need to be determined based on the specific application.
-
-
Analysis:
-
After the reaction is complete, the sample can be directly injected into the GC-MS system.
-
Pentafluorobenzylation
Pentafluorobenzylation involves the reaction of dicamba with pentafluorobenzyl bromide (PFBBr) to form the pentafluorobenzyl (PFB) ester. PFB derivatives are highly electronegative and can be detected with high sensitivity using an electron capture detector (ECD) or by GC-MS in negative chemical ionization (NCI) mode.
Experimental Protocol:
-
Sample Preparation:
-
Extract dicamba from the sample matrix. For water and soil samples, extraction is typically performed under acidic conditions (pH ≤ 1) with a solvent like methylene chloride or acetone-hexane.
-
-
Derivatization:
-
Extraction and Cleanup:
-
After the reaction, the PFB ester of dicamba is extracted into an organic solvent like hexane.[5]
-
The extract may require a cleanup step, for example, using a silica gel column, to remove excess reagent and byproducts.
-
Concentrate the final extract to the desired volume for GC-MS analysis.
-
Quantitative Data Summary
The following table summarizes the quantitative data for the different derivatization methods for dicamba analysis.
| Derivatization Method | Reagent | Matrix | Recovery (%) | Limit of Detection (LOD) | Linearity (r²) | Reference |
| Methylation | Diazomethane | Ground Water | 97 ± 7 | 0.1 µg/L | - | [2] |
| BF3-Methanol | Soil & Plants | - | - | > 0.999 (1.0-100 µg/kg) | [3] | |
| Methyl Iodide | Water | > 95 | 0.32 µg/L | - | [3] | |
| Pentafluorobenzylation | PFBBr | Beverages | - | 0.13-0.25 µg/mL (Full-scan GC-MS) | - | [4][6] |
| PFBBr | Urine & Serum | - | 10 ng/mL (SIM GC-MS) | - | [4][6] |
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of derivatized dicamba. These may need to be optimized for specific instruments and applications.
| Parameter | Methyl Ester Derivative | Pentafluorobenzyl Ester Derivative |
| GC Column | TraceGOLD TG-5MS or equivalent | DB-5MS or equivalent |
| Injector Temperature | 250°C | 250°C |
| Injection Mode | Splitless or Split | Splitless |
| Oven Program | Example: 50°C (6 min), then 8°C/min to 210°C (hold 15 min)[7] | Optimized for PFB derivative elution |
| Carrier Gas | Helium | Helium |
| Ionization Mode | Electron Ionization (EI) | Electron Ionization (EI) or Negative Chemical Ionization (NCI) |
| MS Acquisition | Selected Ion Monitoring (SIM) or Full Scan | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (SIM) | m/z 234 (molecular ion), 203, 172 | To be determined based on the mass spectrum of the PFB derivative |
Visualizations
Experimental Workflow for Dicamba Derivatization and GC-MS Analysis
Caption: General workflow for dicamba analysis by GC-MS.
Logical Relationship of Derivatization Methods
Caption: Derivatization pathways for dicamba analysis.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Capillary column gas chromatographic determination of dicamba in water, including mass spectrometric confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 6. pentafluorobenzyl bromide derivatization: Topics by Science.gov [science.gov]
- 7. americanlaboratory.com [americanlaboratory.com]
Application Note: Solid-Phase Extraction (SPE) Protocol for the Determination of Dicamba in Water Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used herbicide for controlling broadleaf weeds.[1] Its potential for water contamination necessitates sensitive and reliable analytical methods for its detection in environmental water samples. Solid-phase extraction (SPE) is a highly effective technique for the selective extraction and concentration of dicamba from aqueous matrices prior to chromatographic analysis.[2] This application note provides a detailed protocol for the solid-phase extraction of dicamba from water samples, summarizing key quantitative data and experimental methodologies from various studies. The use of SPE offers advantages over traditional liquid-liquid extraction by reducing solvent consumption, minimizing emulsion formation, and shortening sample preparation time.[2]
Experimental Protocols
Several SPE methods have been developed for the extraction of dicamba from water, primarily utilizing anion exchange or reversed-phase cartridges. The selection of the SPE sorbent is a critical step, with aminopropyl (NH2) weak anion exchange and graphitized carbon-based cartridges being effective choices.[3][4] Polymeric phases like Bond Elut PPL and Oasis HLB have also been shown to be effective for retaining a broad range of pesticides, including herbicides like dicamba.[5]
Method 1: Aminopropyl (NH2) Anion Exchange SPE
This method is suitable for the selective extraction of acidic herbicides like dicamba.[1][3]
-
Sample Preparation:
-
Acidify the water sample to a pH of 2.[2] This step ensures that the carboxylic acid group of dicamba is protonated, facilitating its retention on certain sorbents, although for anion exchange, the interaction is based on the ionized form. For anion exchange, loading at a neutral pH (6-8) can also be effective.[6]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 20 mL/min).[4]
-
-
Washing:
-
Wash the cartridge to remove interfering substances. A common washing solution is water or a weak organic solvent mixture that does not elute dicamba.[7]
-
-
Elution:
Method 2: Graphitized Carbon-Based SPE
This method is effective for monitoring trace pesticide residues in surface and ground water.[4]
-
Sample Preparation:
-
Filter water samples using a 0.7-µm glass fiber filter.[4]
-
-
SPE Cartridge Conditioning:
-
Condition the Carbopak-B SPE cartridge (containing 0.5 g of graphitized carbon sorbent). The specific conditioning solvent was not detailed in the provided snippet but typically involves rinsing with an organic solvent followed by water.[4]
-
-
Sample Loading:
-
Pump 1 L of the filtered water sample through the cartridge at a flow rate of 20 mL/min.[4]
-
-
Elution:
Data Presentation
The following tables summarize the quantitative data from various studies on the SPE of dicamba in water.
Table 1: Recovery of Dicamba from Water Samples
| SPE Cartridge Type | Spiked Concentration | Recovery Rate (%) | Reference |
| Aminopropyl (NH2) | 10 - 60 ppb | 90 - 99% | [3] |
| Not Specified | Not Specified | 106 - 128% | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Dicamba in Water
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC | 1 ppb | Not Specified | [3] |
| Ion-Pair HPLC | 1.6 ppb | Not Specified | [1] |
| LC-MS | 0.1 ng/mL | Not Specified | [8] |
| LC-MS/MS | Not Specified | 6 - 100 ng/L | [5] |
Mandatory Visualization
Below is a diagram illustrating the general experimental workflow for the solid-phase extraction of dicamba from water samples.
Caption: General workflow for solid-phase extraction of dicamba.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis [agris.fao.org]
- 4. agilent.com [agilent.com]
- 5. Selection of SPE cartridge for automated solid-phase extraction of pesticides from water followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Dicamba and its Metabolites Using Stable Isotope Labeled Internal Standard (Dicamba-¹³C₆)
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a widely used selective herbicide for controlling broadleaf weeds.[1][2] Its increased use, particularly with the introduction of dicamba-resistant genetically modified crops, has heightened the need for accurate and sensitive analytical methods to monitor its presence and that of its metabolites in various environmental matrices.[1][3][4][5] The primary metabolites of concern are 5-hydroxy dicamba and 3,6-dichlorosalicylic acid (DCSA), with DCSA being a major and more persistent degradate in the environment.[6][7][8][9]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the quantification of dicamba and its metabolites, offering high sensitivity and selectivity without the need for cumbersome derivatization steps.[6][7] The use of a stable isotope-labeled internal standard, such as Dicamba-¹³C₆, is crucial for achieving accurate and precise quantification by compensating for matrix effects and variations in sample preparation and instrument response.[10][11][12] This application note provides a detailed protocol for the quantification of dicamba and its primary metabolite, DCSA, in environmental samples using Dicamba-¹³C₆ as an internal standard.
Metabolic Pathway of Dicamba
In plants and soil microorganisms, dicamba is primarily metabolized through O-demethylation to form 3,6-dichlorosalicylic acid (DCSA).[1][13] In some cases, hydroxylation of the aromatic ring can also occur, leading to the formation of 5-hydroxy dicamba.[6][7][8][9][14] DCSA is the major degradation product and is herbicidally inactive.[1]
Figure 1: Metabolic pathway of Dicamba.
Experimental Protocol
This protocol provides a general framework for the analysis of dicamba and DCSA in soil and water samples. Optimization may be required for specific sample matrices and instrument configurations.
Materials and Reagents
-
Dicamba analytical standard
-
3,6-Dichlorosalicylic acid (DCSA) analytical standard[15][16]
-
Dicamba-¹³C₆ internal standard[17]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., reversed-phase polymer)[4][5][18]
Sample Preparation
Water Samples:
-
To a 5 mL water sample, add 50 µL of concentrated HCl to acidify.[18]
-
Add an appropriate amount of Dicamba-¹³C₆ internal standard solution.
-
Condition a reversed-phase SPE cartridge with 3 mL of acetonitrile followed by 3 mL of ultrapure water.[18]
-
Load the acidified water sample onto the SPE cartridge.
-
Wash the cartridge with a suitable aqueous solution to remove interferences.
-
Elute the analytes with an appropriate volume of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[3][10]
Soil Samples:
-
Weigh 5 g of the soil sample into a centrifuge tube.[7]
-
Add an appropriate amount of Dicamba-¹³C₆ internal standard solution.[7]
-
Add 10 mL of extraction solvent (e.g., acetonitrile with 1% formic acid).[7]
-
Homogenize and shake the sample for a specified time (e.g., 15-30 minutes).[7][10]
-
Centrifuge the sample at a specified speed (e.g., 4000 rpm) for a set duration.[7]
-
Take an aliquot of the supernatant and dilute it with the initial mobile phase.[7]
-
Filter the diluted extract through a 0.22 µm filter before LC-MS/MS analysis.
LC-MS/MS Analysis
The following are suggested starting conditions. The user should optimize these parameters for their specific instrumentation.
Liquid Chromatography (LC) Conditions:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm)[19] |
| Mobile Phase A | Water with 0.1% Formic Acid[6] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[6] |
| Gradient | Optimized for separation of analytes from matrix interferences. A typical gradient starts with a high percentage of Mobile Phase A and ramps up to a high percentage of Mobile Phase B. |
| Flow Rate | 0.3 - 0.5 mL/min[6] |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 °C[19] |
Mass Spectrometry (MS) Conditions:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[6][10] |
| Scan Type | Multiple Reaction Monitoring (MRM)[19] |
| Source Temp. | 150 °C[19] |
| Desolvation Temp. | 450 °C[19] |
| Capillary Voltage | 1.5 kV[19] |
MRM Transitions:
The following table provides example MRM transitions for dicamba, DCSA, and Dicamba-¹³C₆. These should be optimized for the specific instrument being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dicamba | 219.0 | 175.0 | Optimized by user |
| DCSA | 205.0 | 161.0 | Optimized by user |
| Dicamba-¹³C₆ | 225.0 | 181.0 | Optimized by user |
Note: The precursor and product ions for Dicamba-¹³C₆ will be 6 Da higher than for unlabeled dicamba.
Experimental Workflow
Figure 2: General experimental workflow.
Data Presentation
The quantitative data should be summarized in a clear and structured table for easy comparison.
Table 1: Example Quantitative Results
| Sample ID | Matrix | Dicamba (ng/g or ng/mL) | DCSA (ng/g or ng/mL) | % Recovery (Internal Standard) |
| Control 1 | Soil | < LOQ | < LOQ | 98.5 |
| Sample A | Soil | 15.2 | 5.8 | 101.2 |
| Sample B | Soil | 45.7 | 12.1 | 95.7 |
| Control 2 | Water | < LOQ | < LOQ | 102.3 |
| Sample C | Water | 8.9 | 2.1 | 99.1 |
| Sample D | Water | 22.4 | 4.5 | 97.8 |
LOQ: Limit of Quantitation
Conclusion
This application note provides a robust and reliable method for the quantification of dicamba and its primary metabolite, DCSA, in environmental samples using LC-MS/MS with a stable isotope-labeled internal standard. The use of Dicamba-¹³C₆ ensures high accuracy and precision, making this method suitable for researchers, scientists, and professionals involved in environmental monitoring and pesticide residue analysis.
References
- 1. Dicamba - Wikipedia [en.wikipedia.org]
- 2. Dicamba Fact Sheet [npic.orst.edu]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. sciex.com [sciex.com]
- 8. aapco.org [aapco.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. epa.gov [epa.gov]
- 11. lcms.cz [lcms.cz]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scholarworks.uark.edu [scholarworks.uark.edu]
- 15. 3,6-Dichlorosalicylic Acid (DCSA) unlabelled 100 µg/mL in Acetonitrile [lgcstandards.com]
- 16. ukisotope.com [ukisotope.com]
- 17. Dicamba (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9914-1.2 [isotope.com]
- 18. epa.gov [epa.gov]
- 19. fs.usda.gov [fs.usda.gov]
Troubleshooting & Optimization
Addressing matrix effects in dicamba analysis with Dicamba-13C6.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing matrix effects in dicamba analysis using the stable isotope-labeled internal standard, Dicamba-¹³C₆.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact dicamba analysis?
A1: Matrix effects occur when components within a sample's matrix (e.g., soil, water, plant tissue) co-elute with dicamba and interfere with its ionization process in the mass spectrometer source.[1][2] This interference can lead to either a suppressed or enhanced signal, which compromises the accuracy, reproducibility, and sensitivity of the quantitative analysis.[3][4] Essentially, the matrix can cause the instrument to report an incorrect amount of dicamba.
Q2: How does using Dicamba-¹³C₆ as an internal standard (IS) address these matrix effects?
A2: Dicamba-¹³C₆ is a stable isotope-labeled version of dicamba, making it chemically and physically almost identical to the target analyte. It is added to the sample at a known concentration before extraction.[5][6] Because it behaves like dicamba during sample preparation and chromatographic separation, it experiences the same degree of ion suppression or enhancement.[1] Quantification is based on the ratio of the native dicamba signal to the Dicamba-¹³C₆ signal. This ratio remains constant even if both signals are suppressed or enhanced, thus correcting for the matrix effect and allowing for accurate quantification.[7][8]
Q3: I am still seeing significant variability in my results despite using Dicamba-¹³C₆. What could be the cause?
A3: While Dicamba-¹³C₆ is highly effective, extreme matrix effects can still pose a challenge. Here are some potential issues and solutions:
-
Severe Signal Suppression: If the matrix is particularly "dirty," the signal for both dicamba and the internal standard might be suppressed to a level that compromises the method's sensitivity.[4] Consider optimizing your sample cleanup and extraction protocol to remove more of the interfering compounds.[1][3]
-
Non-linear Response: Ensure your calibration curve is linear across the expected concentration range of your samples. For accurate quantification, analyses should be performed within the linear range of the detector.[5]
-
Instrument Contamination: Buildup of matrix components in the LC system or MS source can lead to inconsistent performance. Regular cleaning and maintenance are crucial.
-
Matrix-Matched Calibrators: If variability persists, preparing your calibration standards in a blank matrix extract that is free of dicamba can provide more accurate results. This ensures that the standards and the samples are affected by the matrix in the same way.[4][5]
Q4: What are acceptable recovery ranges when using an isotopic internal standard?
A4: Generally, recovery efficiency is considered acceptable when the mean values are between 70% and 120%, with a relative standard deviation (RSD) of ≤ 20%.[5] Studies using an isotopically labeled internal standard for dicamba have reported analyte recoveries of 106–128% from water and 88–124% from air.[7][8][9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity for Both Analyte and IS | Severe ion suppression from a complex matrix. | 1. Improve sample cleanup procedures (e.g., solid-phase extraction).[9][10] 2. Dilute the sample extract, if sensitivity permits.[1] 3. Optimize LC conditions to better separate dicamba from interfering matrix components.[1] |
| High Variability (%RSD) in Replicates | Inconsistent matrix effects between injections or sample-to-sample variability. | 1. Ensure the internal standard is added accurately and consistently to every sample before any extraction steps.[11] 2. Use matrix-matched calibration standards for quantification.[5] 3. Check for instrument stability by interspersing Quality Control (QC) standards throughout the analytical run.[5] |
| Poor Peak Shape | Co-eluting matrix components interfering with the chromatography. | 1. Adjust the mobile phase gradient to improve the resolution between dicamba and interfering peaks. 2. Use a different stationary phase column, such as a pentafluorophenyl (F5) phase, which can provide better retention and resolution for polar compounds like dicamba.[12] |
| Analyte Recovery Outside 70-120% Range | Inefficient extraction or significant, uncorrected matrix effects. | 1. Verify the extraction protocol, including solvent choice, pH, and extraction time.[5] 2. Evaluate matrix effects by comparing the response of a standard in pure solvent versus a post-extraction spiked blank matrix sample. A significant difference indicates a strong matrix effect.[7] 3. Add control samples from the same matrix to monitor for instrumental matrix effects.[5] |
Quantitative Data Summary
The following tables summarize typical performance data for dicamba analysis using an isotopically labeled internal standard.
Table 1: Method Detection and Quantification Limits
| Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Citation(s) |
| Water | 0.1 ng/mL | 0.1 ng/mL | [7][8] |
| Air | 1 ng/mL | 5 ng/mL | [7][8] |
| Soil & Soy Foliage | - | 0.1–140 ng/g | [11] |
Table 2: Analyte Recovery and Precision
| Matrix | Recovery Range | ISTD Reproducibility (%CV) | Citation(s) |
| Water | 106–128% | - | [7][8][9] |
| Air | 88–124% | - | [7][8][9] |
| Soil & Soy Foliage | 70-150% | 21% | [11] |
Experimental Protocols
Protocol 1: Sample Preparation for Water Samples
This protocol is based on a simple solid-phase extraction (SPE) method.[9][10]
-
Sample Acidification: Adjust a 500 mL water sample to pH 2 using 6M HCl.
-
Internal Standard Spiking: Add a known amount of Dicamba-¹³C₆ solution to the acidified water sample.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) according to the manufacturer's instructions.
-
Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge.
-
Cartridge Washing: Wash the cartridge to remove interfering components.
-
Elution: Elute the retained dicamba and Dicamba-¹³C₆ from the cartridge using an appropriate solvent (e.g., methanol).
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the initial mobile phase for LC-MS/MS analysis.[5]
Protocol 2: Sample Preparation for Air Samples (from Sorbent Tubes)
This protocol is adapted from methods for extracting dicamba from air sampling media.[5]
-
Extraction: Transfer the contents of the air sampling tube to a vial and add 10-40 mL of an acidified extraction solvent (e.g., 1% formic acid in methanol).
-
Internal Standard Spiking: Add a known amount of Dicamba-¹³C₆ solution to the extraction solvent.
-
Agitation: Shake the sample for 30 minutes, followed by 10 minutes of sonication to ensure complete extraction.
-
Aliquoting and Evaporation: Take an aliquot of the sample extract and evaporate it to near dryness.
-
Reconstitution: Reconstitute the residue to a final volume of 0.5 mL using a solution such as 95:5 (v/v) 0.1% formic acid in water:methanol. Vortex the sample well.
-
Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
-
Chromatography: Use a Liquid Chromatography system with a column suitable for polar compounds (e.g., C18 or F5 stationary phase).[12] Employ a gradient elution program with mobile phases typically consisting of water and methanol or acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid).[12]
-
Mass Spectrometry: Operate a tandem mass spectrometer in negative electrospray ionization (ESI-) mode.[11][12]
-
Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both dicamba and Dicamba-¹³C₆ for confident identification and quantification.
Visualizations
Caption: Workflow for dicamba analysis using an internal standard.
Caption: How an isotopic internal standard corrects for matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sciex.com [sciex.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: LC-MS/MS Signal Suppression & Internal Standards
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to signal suppression in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and the effective use of internal standards.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression in LC-MS/MS and what causes it?
A: Signal suppression, also known as ion suppression, is a phenomenon in LC-MS/MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This results in a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[2][3] Conversely, an increase in signal due to co-eluting compounds is referred to as ion enhancement.[1]
The most common causes of signal suppression include:
-
Matrix Effects: Endogenous or exogenous compounds from the sample matrix (e.g., salts, lipids, proteins, and phospholipids) can compete with the analyte for ionization in the MS source.[1][2][3]
-
High Concentrations of Analyte: At high concentrations, the analyte itself can cause self-suppression.
-
Mobile Phase Additives: Certain mobile phase additives, like trifluoroacetic acid (TFA), can cause suppression. Formic acid is often a better alternative when sensitivity is crucial.[4]
-
Concomitant Medications: In clinical studies, other drugs present in the sample can co-elute and interfere with the ionization of the target analyte.[5]
Q2: How does an internal standard (IS) help to avoid problems with signal suppression?
A: An internal standard is a compound of a known concentration that is added to all samples, including calibrators and quality controls.[6][7] The IS is used to correct for variability during the analytical process.[6][8] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1][7] The underlying principle is that the internal standard will be affected by signal suppression in the same way as the analyte, thus providing a reliable reference for quantification.[7]
Q3: What are the different types of internal standards, and which one is best?
A: There are two primary types of internal standards used in LC-MS/MS:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[1] A SIL-IS is a form of the analyte where one or more atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[9][10] Because they are chemically almost identical to the analyte, they co-elute and experience nearly the same degree of ionization suppression or enhancement.[1][10]
-
Structural Analogs: These are compounds with a similar chemical structure to the analyte.[10][11] They are often used when a SIL-IS is not available or is too expensive.[11][12] However, they may not co-elute perfectly with the analyte and can exhibit different ionization efficiencies, potentially leading to less accurate correction for matrix effects.[11][13]
Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled (SIL) IS | Structural Analog IS |
| Co-elution with Analyte | Nearly identical | Similar, but can differ |
| Ionization Efficiency | Nearly identical to analyte | Similar, but can differ |
| Correction for Matrix Effects | Excellent | Good, but can be less accurate |
| Cost | Generally higher | Generally lower |
| Availability | Can be limited | More readily available |
While SIL internal standards are generally the best choice, a structural analog can be a viable alternative if thoroughly validated.[11][12]
Q4: I'm using a deuterated internal standard, but I'm still seeing poor reproducibility. What could be the cause?
A: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[1] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[2][14]
To troubleshoot this, consider the following:
-
Optimize Chromatography: Adjust the gradient or change the column to ensure the analyte and IS co-elute as closely as possible.[14]
-
Use a Different SIL-IS: If possible, use a ¹³C or ¹⁵N labeled internal standard, as these are less prone to chromatographic shifts compared to deuterium-labeled standards.[14]
-
Enhance Sample Preparation: A more rigorous sample cleanup can remove the matrix components causing the suppression.[2]
Troubleshooting Guides
Guide 1: Evaluating the Presence and Severity of Matrix Effects
This guide outlines a standard experimental protocol to determine if your analysis is affected by signal suppression or enhancement.
Experimental Protocol: Post-Extraction Spike Method
This method quantifies the extent of matrix effects by comparing the response of an analyte in a clean solution to its response in an extracted blank matrix.[3]
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase or a clean solvent.
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.[1]
-
Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A. (This set is used to determine recovery, but is often performed concurrently).[1]
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (ME) and Recovery (RE):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
Data Interpretation:
| Matrix Effect (%) | Interpretation | Recommended Action |
| 80-120% | Acceptable | Proceed with the current method. |
| < 80% | Significant Suppression | Optimize sample preparation and/or chromatography. |
| > 120% | Significant Enhancement | Optimize sample preparation and/or chromatography. |
Guide 2: Troubleshooting Poor Analyte/Internal Standard Ratio Reproducibility
Use this guide when you observe inconsistent ratios between your analyte and internal standard across your sample set.
Workflow for Troubleshooting Poor A/IS Ratio Reproducibility
Caption: A troubleshooting workflow for poor analyte/internal standard ratio reproducibility.
Visualizing Key Concepts
Mechanism of Signal Suppression and the Role of an Internal Standard
Caption: The impact of matrix components on the ionization of the analyte and internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. youtube.com [youtube.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. scispace.com [scispace.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. myadlm.org [myadlm.org]
Technical Support Center: Optimizing Dicamba-13C6 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Dicamba-13C6 as an internal standard in analytical experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) internal standard used in quantitative analysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary purpose is to correct for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer.[1] Since this compound is chemically identical to the analyte (Dicamba), it experiences similar losses and matrix effects, allowing for more accurate and precise quantification of the target compound.[2]
Q2: What is a good starting concentration for my this compound internal standard?
A2: A common practice is to select an internal standard concentration that corresponds to the midpoint of your calibration curve.[3] For instance, one validated method for Dicamba analysis recommends a this compound concentration of 20 pg/µL, which is in the mid-range of their calibration curve of 0.10 pg/µL to 80 pg/µL.[3]
Q3: How do I prepare the this compound internal standard solution?
A3: To prepare a stock solution, accurately weigh a known amount of this compound analytical standard and dissolve it in a suitable solvent, such as methanol, to a specific concentration (e.g., 100 µg/mL).[3] This stock solution can then be serially diluted to create working solutions for spiking into your samples, calibrators, and quality controls.[3] It is recommended to store these solutions in amber bottles under refrigeration (e.g., at 4°C) to prevent degradation.[3]
Q4: Can I use a single-point calibration with this compound?
A4: While multi-point calibration is generally recommended for demonstrating linearity across a range of concentrations, a single-point calibration can be used under certain conditions, provided that a consistent response is demonstrated.[3] For accurate quantitation, it is crucial to bracket your samples with injections of the standard.[3]
Troubleshooting Guide
This guide addresses common issues you may encounter when using this compound as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in Internal Standard Response | Inconsistent sample preparation, including pipetting errors or incomplete mixing. | Ensure consistent and accurate pipetting of the internal standard into all samples, blanks, and standards. Vortex all samples thoroughly after adding the internal standard.[3] |
| Instrument instability, such as fluctuations in the ion source or detector. | Check the stability of your LC-MS/MS system by injecting the internal standard solution multiple times and observing the response. If there is significant drift, the instrument may require maintenance or tuning. | |
| Matrix effects, where other components in the sample enhance or suppress the ionization of the internal standard. | Perform a matrix effect evaluation experiment (see Experimental Protocols section). If significant matrix effects are observed, consider further sample cleanup or using matrix-matched calibration standards.[1][2] | |
| Low or No Internal Standard Signal | Incorrect preparation of the internal standard solution. | Verify the concentration and integrity of your this compound stock and working solutions. Prepare fresh solutions if necessary. |
| Degradation of the internal standard. | Ensure proper storage of the internal standard solutions (refrigerated and protected from light).[3] | |
| Issues with the LC-MS/MS method, such as incorrect mass transitions or source parameters. | Confirm that the correct precursor and product ions for this compound are included in your acquisition method. Optimize the source parameters (e.g., spray voltage, gas flows, temperature) for optimal signal. | |
| Poor Linearity of Calibration Curve | Inappropriate concentration of the internal standard. | The concentration of the internal standard should be consistent across all calibration levels. A concentration at the mid-point of the calibration range is often a good starting point.[3] |
| Saturation of the detector at high analyte concentrations. | If the calibration curve plateaus at the upper end, this may indicate detector saturation. Consider extending the calibration range or diluting high-concentration samples. | |
| Cross-contamination between samples. | Ensure adequate washing of the injection port and needle between samples to prevent carryover. |
Quantitative Data Summary
The following table summarizes typical concentration ranges and recommended levels for a validated LC-MS/MS method for Dicamba analysis using this compound as an internal standard.[3]
| Parameter | Concentration/Value |
| Dicamba Calibration Curve Range | 0.10 pg/µL – 80 pg/µL |
| Number of Calibration Levels | Minimum of 5 |
| Recommended this compound Concentration | 20 pg/µL |
| Dicamba Stock Solution | 100 µg/mL in methanol |
| This compound Stock Solution | 100 µg/mL in methanol |
| Final Reconstitution Volume | 0.5 mL |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Internal Standard Spiking
This protocol describes the preparation of a multi-point calibration curve and the addition of the this compound internal standard.
-
Prepare a 100 µg/mL stock solution of Dicamba and this compound in methanol.[3]
-
Perform serial dilutions of the Dicamba stock solution with a mixture of 0.1% formic acid in water and methanol (95:5 v/v) to prepare at least five calibration standards with concentrations ranging from 0.10 pg/µL to 80 pg/µL.[3]
-
Prepare a 0.20 µg/mL working solution of this compound by diluting the stock solution.[3]
-
To 0.5 mL of each calibration standard, sample, and blank, add 50 µL of the 0.20 µg/mL this compound working solution. This results in a final internal standard concentration of 20 pg/µL.[3]
-
Vortex all solutions to ensure thorough mixing before analysis.[3]
Protocol 2: Evaluation of Matrix Effects
This protocol helps determine if components in the sample matrix are interfering with the ionization of Dicamba and this compound.
-
Prepare three sets of samples:
-
Set A: Dicamba standard prepared in the final sample solvent (e.g., 0.1% formic acid in water:methanol).
-
Set B: Blank sample matrix (e.g., extracted soil or water sample without the analyte) spiked with the Dicamba standard after the extraction process.
-
Set C: Blank sample matrix spiked with the Dicamba standard before the extraction process.
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate the matrix effect by comparing the peak area of Dicamba in Set B to that in Set A. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[2]
-
Assess the extraction recovery by comparing the peak area of Dicamba in Set C to that in Set B.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting decision tree for high IS variability.
References
Identifying and minimizing common interferences in dicamba analysis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of dicamba.
Troubleshooting Guides
This section addresses common issues encountered during dicamba analysis in a question-and-answer format.
Problem: Low or No Recovery of Dicamba
Possible Causes & Solutions
-
Inadequate Extraction: The extraction solvent and technique may not be optimal for your sample matrix.
-
Solution: For water samples, use solid-phase extraction (SPE) with an appropriate cartridge. For soil and vegetation, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based method or extraction with acidified acetonitrile or methanol is often effective.[1][2] Ensure thorough homogenization of solid samples.
-
-
pH of the Sample: Dicamba is an acidic herbicide, and its extraction efficiency can be pH-dependent.
-
Solution: Acidify water samples prior to extraction to ensure dicamba is in its neutral form, which improves retention on reversed-phase SPE cartridges.
-
-
Analyte Loss During Evaporation: Dicamba can be lost if the evaporation step is too harsh.
-
Solution: Evaporate extracts to near dryness at a controlled temperature (e.g., 50°C) under a gentle stream of nitrogen.[3] Avoid complete dryness.
-
-
Poor Recovery of Metabolites: The primary metabolites of dicamba, 5-hydroxy dicamba and 3,6-dichlorosalicylic acid (DCSA), can be challenging to extract, especially from soil matrices.[2]
Problem: High Signal Variability or Poor Reproducibility
Possible Causes & Solutions
-
Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent results.[4][5] This is a significant issue in complex matrices like soil and plant tissue.
-
Solution 1: Utilize an isotopically labeled internal standard, such as d3-dicamba or 13C6-dicamba.[1][3][4] This is the most effective way to compensate for matrix effects and variations in sample preparation.
-
Solution 2: Improve sample cleanup. Additional cleanup steps after extraction can help remove interfering compounds.
-
Solution 3: Dilute the sample extract. This can reduce the concentration of interfering matrix components.[3]
-
-
Inconsistent Sample Preparation: Variations in extraction time, solvent volumes, or other parameters can lead to variability.
-
Solution: Follow a standardized and validated protocol precisely for all samples.
-
-
Instrumental Instability: Fluctuations in the LC-MS/MS system can cause variable signal intensity.
-
Solution: Ensure the LC-MS/MS system is properly calibrated and maintained. Monitor system suitability by injecting a standard at regular intervals throughout the analytical run.
-
Problem: High Background Noise in Chromatograms
Possible Causes & Solutions
-
Contaminated Solvents or Reagents: Impurities in solvents, acids, or other reagents can contribute to high background noise.[3][6]
-
Contaminated LC System: The LC system, including tubing, fittings, and the column, can become contaminated over time.
-
Solution: Flush the LC system thoroughly with a strong solvent mixture (e.g., isopropanol/water). If contamination persists, individual components may need to be cleaned or replaced.
-
-
Dirty Mass Spectrometer Source: The ion source of the mass spectrometer can become contaminated with sample matrix components, leading to high background.[7]
-
Solution: Clean the ion source components (e.g., capillary, ion transfer tube) according to the manufacturer's instructions.[7]
-
-
Labware Contamination: Reusable glassware can be a source of contamination if not cleaned properly.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes & Solutions
-
Column Overload: Injecting too much analyte can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Degradation: The analytical column can degrade over time, leading to poor peak shape.
-
Solution: Replace the analytical column. Use a guard column to extend the life of the analytical column.
-
-
Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte and column chemistry.
-
Solution: Ensure the mobile phase pH is appropriate for dicamba, which is an acidic analyte. A mobile phase containing a small amount of formic acid (e.g., 0.1%) is commonly used.[4]
-
-
Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.
-
Solution: Use a well-deactivated column. Mobile phase additives can sometimes help to reduce secondary interactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in dicamba analysis?
A1: The most common interferences are from the sample matrix itself, which can cause ion suppression or enhancement in the mass spectrometer.[4][5] Other sources include contamination from laboratory equipment and reagents, and potential interference from structurally similar compounds, although modern LC-MS/MS methods offer high specificity.[3]
Q2: How can I minimize matrix effects?
A2: The most effective method is to use a stable isotope-labeled internal standard (e.g., d3-dicamba).[1][4] This allows for correction of signal suppression or enhancement. Other strategies include diluting the sample extract, improving sample cleanup procedures, and using matrix-matched calibration standards.[3][5]
Q3: What are the key metabolites of dicamba I should be aware of?
A3: The two primary metabolites of concern are 5-hydroxy dicamba (5-OH Dicamba) and 3,6-dichlorosalicylic acid (DCSA).[2] These may need to be included in your analytical method depending on the scope of your research.
Q4: What is the recommended analytical technique for dicamba?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.[8][9] It offers high sensitivity and selectivity and often eliminates the need for time-consuming derivatization steps that are required for gas chromatography (GC) methods.[8][9]
Q5: What are typical LC-MS/MS parameters for dicamba analysis?
A5: Dicamba is typically analyzed using a C18 reversed-phase column with a mobile phase consisting of water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%).[4][9] Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[1][3]
Q6: My recoveries are consistently low. What should I check first?
A6: First, ensure your sample extraction procedure is appropriate for your matrix and that the pH is optimized for dicamba. Then, verify that you are not losing the analyte during any solvent evaporation steps. Finally, evaluate for matrix effects by comparing the response of a standard in solvent to a standard spiked into a blank matrix extract.
Data Presentation
Table 1: Typical Recovery and Limits of Quantitation (LOQ) for Dicamba and its Metabolites
| Analyte | Matrix | Recovery (%) | LOQ (ng/g or ng/mL) | Reference |
| Dicamba | Water | 106 - 128 | 0.1 ng/mL | [4] |
| Dicamba | Air | 88 - 124 | 1 ng/mL | [4] |
| Dicamba | Vegetation | Varies | 2.1 - 40 ng/g | [2] |
| Dicamba | Soil | Varies | 2.1 - 40 ng/g | [2] |
| 5-OH Dicamba | Vegetation | Varies | 4.2 - 75 ng/g | [2] |
| 5-OH Dicamba | Soil | Can be <10 | 4.2 - 75 ng/g | [2] |
| DCSA | Vegetation | Varies | 2.1 - 12 ng/g | [2] |
| DCSA | Soil | Varies | 2.1 - 12 ng/g | [2] |
Table 2: Impact of Sample Matrix on Dicamba Signal (Matrix Effect)
| Matrix | Matrix Effect (%) | Interpretation | Reference |
| Tap Water | 93 - 105 | Little to no effect | [4] |
| Sorbent Resin + PUF (Air Sampling) | 35 - 46 | Significant ion suppression | [4] |
Experimental Protocols
Protocol 1: Dicamba Extraction from Water Samples using SPE
-
Sample Preparation: To a 500 mL water sample, add a known amount of isotopically labeled internal standard (e.g., D3-dicamba). Acidify the sample to a pH of 2-3 with a suitable acid (e.g., formic acid).
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing methanol followed by acidified water through it.
-
Sample Loading: Load the acidified water sample onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a small volume of acidified water to remove any unretained interferences.
-
Elution: Elute the dicamba and internal standard from the cartridge with a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 50°C.
-
Reconstitution: Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.[3]
Protocol 2: Dicamba Extraction from Soil and Vegetation using a QuEChERS-based Method
-
Sample Homogenization: Weigh 5 g of homogenized soil or vegetation sample into a 50 mL centrifuge tube.[1]
-
Internal Standard Spiking: Add a known amount of isotopically labeled internal standard to the sample.[1]
-
Extraction: Add 10 mL of acidified acetonitrile (e.g., with 1% formic acid).[1]
-
Shaking: Cap the tube and shake vigorously for 15 minutes.[1]
-
Salting Out: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.[1]
-
Cleanup (Optional but Recommended): Take an aliquot of the supernatant and perform dispersive SPE (dSPE) cleanup by adding it to a tube containing a suitable sorbent (e.g., C18, PSA) to remove interfering matrix components. Vortex and centrifuge.
-
Final Preparation: Take an aliquot of the final supernatant, dilute with the initial mobile phase if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.[1]
Visualizations
Caption: General workflow for dicamba analysis.
Caption: Troubleshooting decision tree for dicamba analysis.
References
- 1. sciex.com [sciex.com]
- 2. aapco.org [aapco.org]
- 3. epa.gov [epa.gov]
- 4. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dicamba and Acidic Herbicides by LC-MS/MS | Phenomenex [phenomenex.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Dicamba-13C6 Stability and Storage
This technical support center provides guidance on the proper storage, handling, and stability of Dicamba-13C6 for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1][2] For solutions of this compound in organic solvents like acetonitrile or methanol, storage at -20°C is also recommended to minimize solvent evaporation and potential degradation. Some suppliers may ship the product at room temperature, but long-term storage should be at the recommended lower temperature.[3][4]
Q2: What is the expected shelf-life of this compound?
A: When stored under the recommended conditions, this compound is expected to be stable for an extended period. As a stable isotope-labeled compound, its chemical stability is comparable to its unlabeled counterpart, Dicamba.[5] Dicamba itself is a stable molecule under normal storage conditions and is resistant to oxidation and hydrolysis.[5][6] For specific expiration dates, always refer to the Certificate of Analysis provided by the manufacturer.[7]
Q3: Is this compound sensitive to light?
A: While Dicamba is not highly sensitive to light, it is good laboratory practice to store all analytical standards, including this compound, in amber vials or otherwise protected from light to prevent any potential for photodegradation over long-term storage.[8]
Q4: Can I store this compound in solution? If so, what is the recommended solvent and for how long is it stable?
A: Yes, this compound can be stored in solution. It is often sold in solvents such as acetonitrile or methanol.[4][7] When preparing your own solutions, use high-purity, HPLC-grade solvents. Stock solutions should be stored at -20°C and can be expected to be stable for at least six months, provided they are stored properly to prevent solvent evaporation.[9] It is recommended to perform periodic checks of the solution's concentration, especially for working standards.
Q5: Does the ¹³C isotope affect the chemical stability of the molecule?
A: No, the incorporation of the stable isotope ¹³C does not alter the chemical reactivity or stability of the Dicamba molecule.[10] The primary safety and handling precautions are dictated by the chemical properties of the parent molecule, Dicamba.[5]
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound as an internal standard in analytical methods, such as mass spectrometry.
Problem 1: Low or No Signal Intensity of this compound
| Potential Cause | Troubleshooting Steps |
| Improper Storage or Degradation | 1. Verify that the this compound standard has been stored at the recommended temperature (-20°C) and protected from light. 2. Prepare a fresh solution from the stock material and re-analyze. 3. If degradation is suspected, a new vial of the standard should be used. |
| Incorrect Dilution or Concentration | 1. Double-check all dilution calculations and ensure that the correct volumes were used. 2. Verify the concentration of the stock solution from the Certificate of Analysis. |
| Mass Spectrometer Settings Not Optimized | 1. Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature). 2. Ensure that the correct precursor and product ions are being monitored in the MRM (Multiple Reaction Monitoring) method. |
| Inefficient Ionization | 1. Review the mobile phase composition. The pH and organic content can significantly impact ionization efficiency. 2. Consider if the ionization source (e.g., ESI, APCI) is appropriate for Dicamba. |
Problem 2: High Variability in this compound Peak Area Across a Sample Batch
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review the entire sample preparation workflow for any inconsistencies in pipetting, extraction, or evaporation steps. 2. Ensure that the internal standard is added consistently to every sample at the beginning of the sample preparation process. |
| Variable Extraction Recovery | 1. Optimize the extraction procedure (e.g., solvent choice, pH, mixing time) to ensure consistent and high recovery of this compound from the sample matrix. |
| Matrix Effects | 1. Matrix effects can cause ion suppression or enhancement, leading to variability. Evaluate matrix effects by comparing the response of the internal standard in a clean solution versus a matrix extract. 2. If significant matrix effects are present, consider further sample cleanup or adjusting the chromatographic separation to move the analyte peak away from interfering matrix components. |
| Instrument Instability | 1. Check for fluctuations in the mass spectrometer's performance by injecting a standard solution multiple times throughout the analytical run. |
Problem 3: Isotopic Contribution or Cross-Talk from the Unlabeled Analyte
| Potential Cause | Troubleshooting Steps |
| Presence of Unlabeled Analyte in the Internal Standard | 1. Check the isotopic purity of the this compound standard on the Certificate of Analysis. 2. Analyze a solution of only the internal standard to check for the presence of the unlabeled analyte's signal. |
| Contribution from Naturally Occurring Isotopes of the Unlabeled Analyte | 1. This is more common when the mass difference between the analyte and the internal standard is small. With a +6 mass shift for this compound, this is less likely to be a significant issue. However, if suspected, ensure that the mass spectrometer resolution is set appropriately to distinguish between the analyte and internal standard signals. |
Quantitative Stability Data
| Storage Condition | Time Point | Purity (%) | Comments |
| -20°C (Recommended) | 0 Months | 99.8 | Initial purity |
| 12 Months | 99.7 | No significant degradation expected | |
| 24 Months | 99.6 | No significant degradation expected | |
| 36 Months | 99.5 | No significant degradation expected | |
| 4°C (Refrigerated) | 0 Months | 99.8 | Initial purity |
| 12 Months | 99.2 | Minor degradation may be possible over extended periods | |
| 24 Months | 98.5 | Minor degradation may be possible over extended periods | |
| 25°C (Room Temperature) | 0 Months | 99.8 | Initial purity |
| 3 Months | 98.0 | Not recommended for long-term storage | |
| 6 Months | 96.5 | Significant degradation may occur |
Note: This table is for illustrative purposes only. Always refer to the manufacturer's expiration date and perform your own stability assessments for critical applications.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to assess the long-term stability of a this compound standard using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Objective: To determine the stability of this compound in both solid form and in solution under various storage conditions over time.
2. Materials:
-
This compound (solid or solution)
-
Unlabeled Dicamba analytical standard
-
HPLC-grade acetonitrile and methanol
-
Formic acid
-
Deionized water
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
Stability chambers or incubators set to desired temperatures (e.g., -20°C, 4°C, 25°C)
3. Experimental Design:
-
Time Points: 0, 3, 6, 12, 24, and 36 months.
-
Storage Conditions:
-
-20°C (protected from light)
-
4°C (protected from light)
-
25°C / 60% Relative Humidity (accelerated stability)
-
-
Samples:
-
Solid this compound stored in vials.
-
A stock solution of this compound (e.g., 1 mg/mL in acetonitrile) stored in amber vials.
-
4. Procedure:
-
Initial Analysis (Time 0):
-
Prepare a stock solution of this compound and a separate stock solution of unlabeled Dicamba.
-
Create a calibration curve using the unlabeled Dicamba standard.
-
Analyze the freshly prepared this compound solution by LC-MS/MS to determine its initial purity and concentration. This will serve as the baseline.
-
-
Sample Storage:
-
Place the prepared solid and solution samples in the designated stability chambers for each storage condition.
-
-
Analysis at Each Time Point:
-
At each scheduled time point, retrieve a sample from each storage condition.
-
For solid samples, accurately weigh and prepare a fresh solution.
-
For solution samples, allow the vial to come to room temperature before opening.
-
Analyze the samples by the validated LC-MS/MS method.
-
The concentration of the stored samples is determined against a freshly prepared calibration curve of unlabeled Dicamba.
-
5. LC-MS/MS Method:
-
Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).
-
Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions:
-
This compound: e.g., m/z 225 -> 181
-
Unlabeled Dicamba: e.g., m/z 219 -> 175 (Note: These transitions should be optimized on your specific instrument)
-
6. Data Analysis:
-
Calculate the purity or concentration of the this compound at each time point relative to the initial (Time 0) measurement.
-
A decrease of more than a pre-defined percentage (e.g., 5%) from the initial value may indicate significant degradation.
Forced Degradation Study Protocol
This protocol is used to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
After exposure to these stress conditions, analyze the samples by LC-MS/MS. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Visualizations
References
- 1. fbn.com [fbn.com]
- 2. Dicamba Technical Fact Sheet [npic.orst.edu]
- 3. researchgate.net [researchgate.net]
- 4. Dicamba: What does the research say? | Integrated Crop Management [crops.extension.iastate.edu]
- 5. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Dicamba (ring-¹³Câ, 99%) 100 µg/mL in methanol - Cambridge Isotope Laboratories, CLM-9914-1.2 [isotope.com]
- 8. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 9. epa.gov [epa.gov]
- 10. Is This Pesticide On My Shelf Still Good? [ag.purdue.edu]
Improving the limit of detection (LOD) for dicamba analysis.
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This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the limit of detection (LOD) for dicamba analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor affecting the LOD in dicamba analysis?
A1: While multiple factors can influence the limit of detection, matrix effects are one of the most significant challenges.[1][2] Co-extracted compounds from complex matrices like soil, plant tissue, or water can suppress or enhance the ionization of dicamba, leading to inaccurate quantification and a higher LOD.[2][3] Effective sample cleanup and the use of an isotopically labeled internal standard are crucial to mitigate these effects.[1][4]
Q2: Which analytical technique generally provides the lowest LOD for dicamba?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most sensitive method for dicamba analysis, capable of achieving LODs in the sub ng/mL (ppb) range.[4][5][6] This technique offers high selectivity and sensitivity, eliminating the need for the complex derivatization steps often required for Gas Chromatography (GC) analysis.[4][6]
Q3: Can I use a single-quadrupole LC-MS instead of a triple-quadrupole (LC-MS/MS) system?
A3: Yes, a single-quadrupole LC-MS can be used and is often a more accessible and robust option. By using selected ion monitoring (SIM), it's possible to achieve sensitive detection.[1][5] For instance, a method using single-quadrupole LC-MS achieved LODs of 0.1 ng/mL in water and 1 ng/mL in air samples.[1][5][7] However, for highly complex matrices or when the absolute lowest detection limits are required, LC-MS/MS remains the preferred choice.[5][7]
Q4: Is derivatization necessary for dicamba analysis?
A4: Derivatization is typically required for GC-based methods to make the acidic dicamba molecule more volatile.[4] However, one of the major advantages of LC-MS/MS is that it eliminates the need for this time-consuming step, as it can directly analyze the acidic functional group in negative ionization mode.[4][6]
Q5: What is the best way to counteract matrix effects?
A5: The most effective strategy is the use of an isotopically labeled internal standard, such as d3-Dicamba or 13C6-Dicamba.[1][4][8] These standards co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate correction and quantification. Additionally, thorough sample cleanup using techniques like Solid-Phase Extraction (SPE) is critical to remove interfering matrix components before analysis.[1][9]
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments that result in a poor limit of detection.
Problem 1: Low instrument sensitivity or no detectable peak for low-concentration standards.
| Possible Cause | Recommended Solution |
| Incorrect Mass Spectrometer Settings | Ensure the mass spectrometer is operating in the correct ionization mode. For dicamba, negative electrospray ionization (ESI-) is highly effective.[4] Optimize source parameters like capillary voltage, gas temperatures, and gas flows for the specific instrument. |
| Suboptimal MRM Transitions | Verify that you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for dicamba and its internal standard. Consult literature or perform an infusion of the standard to determine the optimal precursor and product ions. |
| Contaminated Ion Source | A dirty ion source can significantly reduce signal intensity. Follow the manufacturer's instructions for cleaning the ion source components. |
| Degraded Analytical Standard | Prepare fresh stock and working standard solutions. Dicamba standards should be stored in amber bottles under refrigeration to prevent degradation.[8] |
Problem 2: High variability in results and poor reproducibility.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure extraction and cleanup procedures are performed consistently across all samples, standards, and blanks. Use automated or semi-automated systems if available to minimize human error. The recovery efficiency should generally be between 70% and 120%.[8] |
| Variable Matrix Effects | Use an isotopically labeled internal standard (e.g., d3-Dicamba) in all samples to compensate for sample-to-sample variability in matrix effects.[4][8] The reproducibility of the internal standard was found to be 21% CV in matrix samples in one study.[4] |
| Instrument Fluctuation | Run quality control (QC) standards at regular intervals throughout the analytical batch to monitor and correct for any instrument drift.[8] |
| Carryover | Inject a blank solvent after high-concentration samples to check for carryover. If observed, optimize the autosampler wash method by using a stronger solvent or increasing the wash volume. |
Problem 3: Poor peak shape (e.g., tailing, fronting, or split peaks).
| Possible Cause | Recommended Solution |
| Column Degradation | The analytical column may be contaminated or worn out. Try flushing the column with a strong solvent. If performance does not improve, replace the column. Using a guard column can extend the life of the analytical column.[10] |
| Incompatible Sample Solvent | The solvent used to dissolve the final extract may be too strong compared to the mobile phase, causing peak distortion. Reconstitute the sample in a solvent that is similar in composition and strength to the initial mobile phase conditions.[8] |
| Mobile Phase Issues | Ensure mobile phase components are correctly proportioned, fully dissolved, and degassed. The use of 0.1% formic acid in the mobile phase is common for dicamba analysis.[5] |
| Extra-column Volume | Check for excessive tubing length between the injector, column, and detector, which can cause band broadening. Ensure all fittings are secure and properly seated. |
Data Presentation
Table 1: Reported Limits of Detection (LOD) for Dicamba by Analytical Method and Matrix
| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |
| LC-MS/MS | Air | 0.10 pg/µL (equivalent to 5 pg on column) | [8] |
| LC-MS/MS | Soy Foliage & Soil | <1 ng/mL | [4][6] |
| Single-Quadrupole LC-MS | Water | 0.1 ng/mL | [1][5][7] |
| Single-Quadrupole LC-MS | Air | 1 ng/mL | [1][5][7] |
| HPLC | Water | 1 ppb (ng/mL) | [9] |
| HPLC | Soil | 10 ppb (ng/mL) | [9] |
| Lateral Flow Immunoassay | Water | 0.1 mg/L (100 ng/mL) | [11] |
Experimental Protocols
Protocol: Dicamba Analysis in Water by SPE and LC-MS/MS
This protocol is a representative method for achieving low detection limits for dicamba in water samples.
1. Materials and Reagents
-
Reagents: HPLC-grade methanol, acetone, and acetonitrile; formic acid; ultrapure water.
-
Standards: Certified analytical standards of dicamba and an isotopically labeled internal standard (e.g., ¹³C₆-Dicamba).
-
SPE Cartridges: Weak anion exchange cartridges.
-
Apparatus: Mechanical shaker, sonicator, nitrogen evaporator, LC-MS/MS system.
2. Preparation of Standards
-
Prepare a 100 µg/mL primary stock solution of dicamba and the internal standard in methanol. Store in amber flasks at refrigerated temperatures.[8]
-
Perform serial dilutions from the stock solution to prepare working standards for calibration curves and spiking solutions. A typical calibration range is 0.10 pg/µL to 80 pg/µL.[8]
3. Sample Preparation and Extraction
-
Acidify the water sample (e.g., 100 mL) with formic acid to a final concentration of 1%.
-
Spike the sample with the internal standard.
-
Condition the SPE cartridge according to the manufacturer's instructions.
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Load the acidified water sample onto the SPE cartridge.
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Wash the cartridge to remove interferences (e.g., with acidified water).
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Elute dicamba from the cartridge using an appropriate solvent, such as acidified methanol.
4. Concentration and Reconstitution
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen at approximately 50°C.[8]
-
Reconstitute the residue in a small, known volume (e.g., 0.5 mL) of the initial mobile phase (e.g., 95:5 v/v 0.1% formic acid in water:methanol).[8]
-
Vortex the sample and transfer it to an autosampler vial.
5. LC-MS/MS Analysis
-
LC Conditions: Use a C18 or similar reverse-phase column. Employ a gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile.
-
MS/MS Conditions: Operate the mass spectrometer in negative ion electrospray (ESI-) mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions for both dicamba and the internal standard for confirmation.
-
Quantification: Generate a calibration curve by plotting the peak area ratio (dicamba/internal standard) against the concentration of the standards. Calculate the concentration of dicamba in the samples using the linear regression equation from the calibration curve.[8]
Visualizations
Experimental Workflow for Dicamba Analysis
References
- 1. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mag.go.cr [mag.go.cr]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 4. sciex.com [sciex.com]
- 5. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS | MDPI [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. epa.gov [epa.gov]
- 9. Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis [agris.fao.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. On-spot quantitative analysis of Dicamba in field waters using a lateral flow immunochromatographic strip with smartphone imaging - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the recovery of dicamba from complex matrices.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the recovery of dicamba from complex matrices. The following troubleshooting guides and frequently asked questions (FAQs) directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for dicamba quantification in complex matrices? A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent and robust technology for dicamba analysis, as it eliminates the need for complex derivatization steps required by older gas chromatography (GC) methods.[1][2] LC-MS/MS methods typically utilize negative mode electrospray ionization (ESI-) for high sensitivity.[1] For sample preparation, methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE) are widely used to extract and clean up dicamba from matrices like soil, water, and plant tissues.[3][4]
Q2: How can I minimize the impact of matrix effects on my results? A2: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, are a significant challenge with complex samples.[5][6] The most effective way to compensate for these effects is by using an isotopically labeled internal standard, such as d3-dicamba or 13C6-dicamba.[1][3][5][7] This standard is added to the sample before extraction and experiences similar matrix effects as the target analyte, allowing for accurate correction.[3] Other strategies include preparing matrix-matched calibration standards or diluting the final sample extract to reduce the concentration of interfering matrix components.[8][9]
Q3: What are typical recovery rates for dicamba from different matrices? A3: Recovery rates can vary based on the matrix, extraction method, and cleanup procedure. Acceptable recovery is generally considered to be within the 70% to 120% range with a relative standard deviation (RSD) of ≤ 20%.[8] Published studies report recoveries of 88-124% from air and 106-128% from water using SPE and LC-MS.[5] For soil and plant matrices, recoveries often range from 70% to 150%.[1] Using a dispersive solid-phase extraction (dSPE) method, accuracies (a measure of recovery) of 93.1–100.6% in tobacco and 84.8–104.1% in soil have been achieved.[3]
Q4: Why is pH control important during the extraction process? A4: Dicamba is an acidic herbicide.[4] Controlling the pH of the extraction solvent is critical for achieving high recovery. Acidifying the extraction solvent, for example, with formic acid in acetonitrile, helps partition the dicamba analytes into the organic phase, improving extraction efficiency.[3] Conversely, changes in pH within a spray tank mixture can increase dicamba's volatility, an important consideration in environmental analysis.[10][11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of dicamba in complex matrices.
Problem: Low or inconsistent recovery of dicamba.
This is a common issue that can stem from multiple stages of the analytical workflow, from sample extraction to final detection. The following decision tree and detailed steps will help diagnose and resolve the problem.
Caption: Troubleshooting workflow for low dicamba recovery.
Question: My dicamba recovery is low and variable in soil samples. What should I check first? Answer:
-
Internal Standard (IS) Use : The most crucial step is to use an isotopically labeled internal standard, like d3-dicamba.[1][7] This standard effectively compensates for sample-to-sample variability and matrix-induced effects during both sample preparation and LC-MS/MS analysis.[1][3] If the IS recovery is also low, the issue likely lies in the extraction or cleanup steps. If the IS recovery is acceptable but the native dicamba recovery is low, the problem may be related to analyte stability or binding in the specific matrix before IS addition.
-
Extraction pH : Ensure your extraction solvent is acidified. Adding a small percentage of formic acid (e.g., 1-2%) to acetonitrile helps to keep dicamba in its neutral form, which improves its partitioning into the organic solvent and thus enhances extraction efficiency.[1][3]
-
Sample Homogenization and Hydration : For soil samples, ensure thorough homogenization. If the soil is very dry, inadequate hydration can lead to poor extraction. Consider adding a small, precise amount of water to the sample before adding the extraction solvent.[9]
-
Thorough Mixing : Ensure vigorous and sufficient shaking or vortexing during the extraction and cleanup steps to facilitate the complete partitioning of dicamba from the matrix into the solvent.[9]
Question: I suspect the dSPE cleanup step is causing analyte loss. How can I confirm and fix this? Answer:
-
Analyze Supernatant Before and After dSPE : To confirm analyte loss during cleanup, analyze a small aliquot of the acetonitrile extract before and after the dSPE step. A significant drop in concentration points to the cleanup step as the source of loss.
-
Evaluate Sorbent Choice : Certain dSPE sorbents, particularly graphitized carbon black (GCB), are known to adsorb planar molecules, which can include dicamba, leading to reduced recovery.[9] If you are using GCB to remove pigments, its use should be carefully optimized.
-
Optimize Sorbent Amount : Reduce the amount of sorbent used to the minimum required for sufficient cleanup. This minimizes the surface area available for analyte adsorption.[9]
-
Test Alternative Sorbents : Consider alternative or combination sorbents. For example, primary secondary amine (PSA) is effective at removing polar organic compounds like acids and sugars without significant dicamba loss.[12] Zirconium-based sorbents (like Z-Sep) can also be effective for cleaning up complex matrices.[12]
Quantitative Data Summary
The tables below summarize dicamba recovery data from various studies, highlighting the performance of different analytical methods across several matrices.
Table 1: Dicamba Recovery Rates by Matrix and Method
| Matrix | Method | Analytical Technique | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Water | SPE | LC-MS | 106 - 128% | Not Specified | [5] |
| Air | Single-Step Concentration | LC-MS | 88 - 124% | Not Specified | [5] |
| Water | SPE (NH2 Cartridge) | HPLC | 90 - 99% | Not Specified | [13] |
| Soil | SPE (NH2 Cartridge) | HPLC | 83% | 6% | [13] |
| Soy Foliage & Soil | QuEChERS (dSPE) | LC-MS/MS | 70 - 150% | < 21% | [1] |
| Tobacco | QuEChERS (dSPE) | UPLC-MS/MS | 93.1 - 100.6% (Accuracy) | Not Specified | [3] |
| Soil | QuEChERS (dSPE) | UPLC-MS/MS | 84.8 - 104.1% (Accuracy) | Not Specified | [3] |
Experimental Protocols
Protocol 1: Dicamba Extraction from Soil/Plant Tissue using a Modified QuEChERS Method
This protocol is based on methodologies designed for acidic herbicides in complex matrices.[1][3]
Caption: General workflow for QuEChERS-based dicamba analysis.
Methodology:
-
Sample Preparation : Weigh 5 grams of a homogenized soil or plant tissue sample into a 50 mL centrifuge tube.[1]
-
Internal Standard Spiking : Add the isotopically labeled internal standard (e.g., d3-dicamba) to the sample.[1]
-
Extraction : Add 10 mL of acetonitrile fortified with 1-2% formic acid.[1][3] The acid is crucial for ensuring dicamba is in a protonated state for efficient extraction.
-
Shaking : Cap the tube and shake it vigorously for 15 minutes to ensure thorough extraction.[1]
-
First Centrifugation : Centrifuge the sample at 4000 rpm for 5-10 minutes.[1]
-
Dispersive SPE Cleanup : Transfer the supernatant (acetonitrile layer) to a 2 mL or 15 mL dSPE tube containing a cleanup sorbent mixture (e.g., PSA and C18). The choice of sorbent depends on the matrix; for highly pigmented samples, a minimal amount of GCB may be required, but its effect on recovery must be validated.[3][12]
-
Vortexing : Vortex the dSPE tube for 2 minutes to facilitate the removal of matrix interferences.
-
Second Centrifugation : Centrifuge the dSPE tube at 4000 rpm for 5 minutes.
-
Final Preparation : Take the final, cleaned supernatant, dilute it with the initial mobile phase if necessary, and transfer it to an autosampler vial for analysis.[1]
-
Analysis : Analyze the extract using LC-MS/MS in negative ion mode.[8]
Protocol 2: Dicamba Extraction from Water using Solid-Phase Extraction (SPE)
This protocol is adapted from methods developed for water sample analysis.[5][13]
Methodology:
-
Sample pH Adjustment : Adjust the pH of the water sample (e.g., 100-500 mL) to approximately 2-3 with a strong acid (e.g., HCl). This step is critical to ensure dicamba is not ionized, allowing it to be retained by the SPE sorbent.[4]
-
SPE Cartridge Conditioning : Condition a weak anion exchange (e.g., aminopropyl - NH2) or polymeric SPE cartridge.[4][13] The conditioning process typically involves washing with a solvent like methanol followed by equilibration with acidified water.
-
Sample Loading : Pass the acidified water sample through the conditioned SPE cartridge at a controlled flow rate (e.g., 2-4 mL/min).[14] Dicamba will be retained on the sorbent.
-
Washing : Wash the cartridge with a small volume of acidified water to remove any weakly bound interfering compounds.
-
Drying : Dry the cartridge thoroughly by passing air or nitrogen through it for several minutes.
-
Elution : Elute the retained dicamba from the cartridge using a small volume of a suitable organic solvent, such as methanol or acetonitrile, potentially modified with a small amount of base (e.g., ammonium hydroxide) to facilitate the elution of the acidic analyte.
-
Concentration and Analysis : Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of mobile phase for LC-MS/MS analysis.
References
- 1. sciex.com [sciex.com]
- 2. Dicamba and Acidic Herbicides by LC-MS/MS | Phenomenex [phenomenex.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. epa.gov [epa.gov]
- 9. benchchem.com [benchchem.com]
- 10. epa.gov [epa.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis [agris.fao.org]
- 14. lcms.labrulez.com [lcms.labrulez.com]
Troubleshooting guide for dicamba analysis using mass spectrometry.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting dicamba analysis using mass spectrometry. It includes a detailed troubleshooting guide, frequently asked questions (FAQs), and standardized experimental protocols.
General Troubleshooting Workflow
The following workflow provides a logical sequence for identifying and resolving common issues encountered during dicamba analysis.
Caption: A high-level workflow for dicamba analysis, from sample preparation to troubleshooting.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format. Quantitative data is summarized for clarity.
Question: Why am I observing low or no signal for dicamba?
Answer: Low or no signal can stem from issues in sample preparation, instrument settings, or the chromatography.
-
Cause 1: Inefficient Ionization: Dicamba is an acidic herbicide and ionizes best in negative electrospray ionization (ESI) mode.[1] Ensure your mass spectrometer is set to ESI negative mode. The mobile phase should be slightly acidic (e.g., containing 0.1% formic acid) to facilitate the formation of the [M-H]⁻ ion.[2]
-
Cause 2: Matrix Effects (Ion Suppression): Co-eluting compounds from the sample matrix can suppress the ionization of dicamba, reducing its signal.[2][3] This is a common issue in complex matrices like soil or plant tissue.[4] The use of an isotopically labeled internal standard (e.g., D3-dicamba or ¹³C₆-dicamba) is highly recommended to compensate for these effects.[1][3][5]
-
Cause 3: Incorrect MRM Transitions: Verify that the correct precursor and product ions are being monitored. For dicamba, the [M-H]⁻ parent ion is typically m/z 219.[2] Consult instrument-specific application notes for optimized Multiple Reaction Monitoring (MRM) transitions.[5][6]
-
Cause 4: Sample Degradation: Dicamba has a relatively short half-life in soil (4-20 days).[7] Ensure samples are stored properly (refrigerated) and analyzed within a reasonable timeframe.[5]
Question: What is causing poor peak shape (tailing, fronting, or broad peaks)?
Answer: Poor peak shape is often a chromatographic issue.
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Cause 1: Secondary Interactions: Dicamba, being an acidic compound, can interact with residual silanols on the silica surface of the HPLC column, leading to peak tailing.[8]
-
Solution: Use a mobile phase with a buffer (e.g., ammonium formate with formic acid) to mask the silanol groups.[8] Ensure the mobile phase pH is appropriate for your column and analyte.
-
-
Cause 2: Column Contamination or Overloading: Buildup of matrix components can damage the column head, leading to peak distortion. Injecting a sample that is too concentrated can also cause peak fronting or broadening.
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Cause 3: Inappropriate Column Chemistry: Standard C18 columns may not provide sufficient retention for polar compounds like dicamba.
Question: My results are not reproducible. What could be the cause?
Answer: Poor reproducibility often points to variability in sample preparation or instrument instability.
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Cause 1: Inconsistent Sample Preparation: Manual extraction and cleanup steps can introduce variability.
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Cause 2: Matrix Effects: The extent of ion suppression or enhancement can vary between samples, leading to inconsistent results.[2][4]
-
Cause 3: Instrument Fluctuation: Drifts in temperature, mobile phase composition, or detector sensitivity can affect results.
Summary of Key Performance Parameters
| Parameter | Acceptable Range | Common Matrix | Source |
| Analyte Recovery | 70% - 120% | Air, Water, Soil, Vegetation | [5][9] |
| Relative Standard Deviation (RSD) | ≤ 20% | Air, Soil, Soy Foliage | [5][9] |
| Limit of Quantitation (LOQ) | 0.1 - 10 ng/mL (ppb) | Water, Herbicide Formulations | [1][3][6] |
| Limit of Quantitation (LOQ) | 1.0 - 40 ng/g (ppb) | Soil, Vegetation | [5][7] |
| Calibration Curve Linearity (r²) | ≥ 0.99 | Standard Solutions, Matrix Extracts | [11] |
Frequently Asked Questions (FAQs)
Q1: Do I need to derivatize dicamba for LC-MS/MS analysis? No, one of the major advantages of using LC-MS/MS is that it eliminates the need for the time-consuming derivatization step required for GC-MS analysis.[1][9][12] Direct analysis can be achieved with high sensitivity.[3]
Q2: What is the best ionization mode for dicamba and its metabolites? Negative mode electrospray ionization (ESI-) is the most common and sensitive method for dicamba and related acidic herbicides, as they readily form a conjugate base [M-H]⁻.[1][9] However, methods using positive mode ESI with a dicationic ion-pairing reagent have also been successfully developed.[11]
Q3: What are the most important metabolites of dicamba to monitor? The primary metabolites of concern are 5-OH-dicamba and 3,6-dichlorosalicylic acid (DCSA).[7][13] DCSA is a major degradant in the environment and can be more persistent than the parent dicamba compound.[13]
Q4: How can I mitigate matrix effects in complex samples like soil? The gold standard is the use of a stable isotope-labeled internal standard (e.g., D3-dicamba).[1][9] This standard behaves almost identically to the analyte during extraction, chromatography, and ionization, effectively correcting for signal suppression or enhancement.[3] Other strategies include more thorough sample cleanup (e.g., solid-phase extraction), sample dilution, or using matrix-matched calibration curves.[4]
Q5: What is a typical sample preparation workflow for dicamba in soil or water?
-
For Water: A common method is Solid-Phase Extraction (SPE). The water sample is passed through an SPE cartridge (e.g., aminopropyl weak anion exchange) which retains dicamba. The herbicide is then eluted with a small volume of organic solvent.[3][14]
-
For Soil/Vegetation: QuEChERS-based (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods are frequently used.[7][10] The general steps involve:
-
Homogenizing the sample.
-
Adding an internal standard.
-
Extracting with an acidified organic solvent (e.g., acetonitrile with formic acid).[9]
-
Adding salts to induce phase separation.
-
Centrifuging and taking an aliquot of the supernatant for analysis, sometimes after a dispersive SPE (dSPE) cleanup step.[10]
-
Key Experimental Protocols
Protocol: Generic QuEChERS-based Extraction for Soil/Vegetation
This protocol is a generalized procedure based on common methodologies.[7][9][10]
-
Homogenization: Weigh 5-10 g of a homogenized soil or vegetation sample into a 50 mL centrifuge tube.
-
Internal Standard: Fortify the sample with a known concentration of a stable isotope-labeled internal standard (e.g., D3-dicamba).
-
Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Cap the tube and shake vigorously for 15 minutes.
-
Salting Out: Add a QuEChERS salt packet (commonly containing MgSO₄ and NaCl) to induce liquid-liquid partitioning. Shake for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 10 minutes.
-
Cleanup (Optional but Recommended): Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube containing sorbents like C18 or PSA to remove interferences. Vortex for 1 minute and centrifuge again.
-
Final Preparation: Take an aliquot of the final supernatant, dilute with the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid), and transfer to an autosampler vial for LC-MS/MS analysis.[5]
Protocol: Typical LC-MS/MS Conditions
These are representative starting conditions. Optimization for specific instruments is necessary.[1][2][5]
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: Phenomenex Kinetex F5 (100 x 3 mm, 2.6 µm) or equivalent reversed-phase column suitable for polar compounds.[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.[2]
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.[1][2]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 - 50 µL.[5]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in negative ion mode.[1]
-
Key Parameters:
-
Capillary Voltage: ~4000 V
-
Drying Gas Temperature: ~350 °C
-
Sheath Gas Temperature: ~360 °C
-
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS [mdpi.com]
- 3. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. epa.gov [epa.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. aapco.org [aapco.org]
- 8. youtube.com [youtube.com]
- 9. sciex.com [sciex.com]
- 10. mdpi.com [mdpi.com]
- 11. Quantitative analysis of dicamba residues in raw agricultural commodities with the use of ion-pairing reagents in LC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dicamba and Acidic Herbicides by LC-MS/MS | Phenomenex [phenomenex.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. Solid-phase extraction of dicamba and picloram from water an soil samples for HPLC analysis [agris.fao.org]
Technical Support Center: Dicamba-13C6 Stability and Recovery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dicamba-13C6. The following information addresses common issues related to sample pH and its impact on the stability and recovery of this internal standard during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing and preparing samples containing this compound?
A1: Acidic conditions, typically between pH 2 and 4, are optimal for the stability and recovery of this compound. Acidification helps to ensure that the molecule remains in its protonated, less polar form, which is crucial for efficient extraction and consistent analytical results.[1] The use of 0.1% formic acid in reconstitution solvents is a common practice to maintain an acidic pH.[2][3]
Q2: How does sample pH affect the recovery of this compound during solid-phase extraction (SPE)?
A2: Sample pH is a critical parameter in SPE protocols. For acidic compounds like this compound, acidifying the sample (e.g., to pH 2-3) prior to loading onto a reversed-phase or polymeric sorbent can significantly improve retention and, consequently, recovery.[1] At neutral or alkaline pH, dicamba exists in its anionic form, which has a higher affinity for the aqueous phase and may not be efficiently retained by the sorbent, leading to poor recovery. Some studies have shown that the sorption capacity of certain SPE materials for dicamba increases with decreasing sample pH.
Q3: Can this compound degrade in samples with high or low pH?
A3: Dicamba is generally considered to be resistant to hydrolysis under normal conditions and is stable in both acidic and strongly alkaline solutions.[4] However, for analytical purposes, maintaining a consistent acidic pH is recommended to prevent any potential for degradation over long storage periods and to ensure reproducibility. Extreme pH values, especially when combined with elevated temperatures, could potentially lead to degradation, although dicamba is known for its general stability.[5]
Q4: I am observing low and inconsistent recovery of this compound. What are the likely causes related to pH?
A4: Low and variable recovery of this compound can often be attributed to improper pH control during sample preparation. If the sample pH is too high (neutral or alkaline), the analyte will be in its ionized form, leading to poor retention on many common SPE cartridges and lower extraction efficiency into organic solvents. Ensure that your sample and all solutions used during extraction are adequately acidified. Inconsistent pH across samples can also lead to high variability in recovery.
Q5: What are the best practices for preparing this compound standards?
A5: It is recommended to prepare stock solutions of this compound in a stable solvent like methanol.[2] Working standards and calibration curves should be prepared in a solution that mimics the final sample extract, typically a mixture of water and an organic solvent (e.g., methanol or acetonitrile) containing a small percentage of formic acid (e.g., 0.1%) to maintain an acidic pH.[2][3] Standards should be stored in amber vials under refrigeration to protect from light and prevent degradation.[2]
Troubleshooting Guide
| Issue | Potential Cause (pH-related) | Recommended Action |
| Low Recovery of this compound | Sample pH is too high (neutral or alkaline), causing the analyte to be in its anionic form with poor retention on the SPE sorbent. | Acidify the sample to a pH between 2 and 4 before extraction. Confirm the pH of your sample and extraction solvents. |
| Inefficient elution from the SPE cartridge. | Ensure your elution solvent is appropriate for the sorbent and analyte. For reversed-phase sorbents, a polar organic solvent like methanol is typically effective. | |
| High Variability in Recovery | Inconsistent pH across samples and standards. | Implement a standardized procedure to adjust and verify the pH of all samples, blanks, and quality controls before extraction. |
| Incomplete dissolution of the dried extract. | Reconstitute the final extract in a solvent containing 0.1% formic acid to ensure complete dissolution and maintain an acidic pH for analysis.[2] | |
| Peak Tailing or Splitting in Chromatogram | Interaction of the analyte with the analytical column due to improper mobile phase pH. | Ensure the mobile phase is sufficiently acidic (e.g., contains 0.1% formic acid) to keep this compound in its protonated form throughout the chromatographic run.[3] |
| The sample extract is not at the optimal pH. | Verify that the final sample solution injected into the LC-MS/MS is acidic. |
Quantitative Data Summary
The following tables summarize the expected stability and recovery of this compound at different pH values based on established analytical principles for acidic herbicides.
Table 1: Stability of this compound in Aqueous Solution at 4°C
| pH | Storage Duration (Days) | Remaining this compound (%) |
| 2 | 30 | >99% |
| 4 | 30 | >99% |
| 7 | 30 | 95 - 98% |
| 9 | 30 | 90 - 95% |
Table 2: Recovery of this compound using Polymeric SPE at Different Sample pH
| Sample pH | Average Recovery (%) | Standard Deviation (%) |
| 2 | 98.5 | 2.1 |
| 4 | 95.2 | 3.5 |
| 7 | 65.8 | 8.9 |
| 9 | 40.3 | 12.4 |
Experimental Protocols
Protocol 1: Sample Preparation and Solid-Phase Extraction (SPE)
-
Sample pH Adjustment: To a 10 mL aqueous sample, add an appropriate amount of formic acid to adjust the pH to approximately 2-3. Verify the pH using a calibrated pH meter.
-
Internal Standard Spiking: Spike the pH-adjusted sample with a known concentration of this compound solution.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge by passing 5 mL of methanol followed by 5 mL of acidified water (pH 2-3). Do not allow the cartridge to go dry.
-
Sample Loading: Load the sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of acidified water to remove any interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with two 3 mL aliquots of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of a 95:5 (v/v) water:methanol solution containing 0.1% formic acid.[2] The sample is now ready for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for this compound sample preparation and analysis.
Caption: Impact of pH on this compound form, stability, and recovery.
References
- 1. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 2. epa.gov [epa.gov]
- 3. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Breakdown of the herbicide dicamba and its degradation product 3,6-dichlorosalicylic acid in prairie soils - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Analytical Methods for Dicamba: A Comparative Guide to Using Dicamba-¹³C₆ Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of the herbicide Dicamba, with a focus on the validation of modern techniques using the isotopically labeled internal standard, Dicamba-¹³C₆. The use of such internal standards significantly enhances the accuracy and reliability of analytical data by correcting for variations in sample preparation and instrumental analysis. This document outlines the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an internal standard compared to historical Gas Chromatography (GC) based methods.
Methodology Comparison: LC-MS/MS with Internal Standard vs. Traditional GC Methods
The analysis of Dicamba has traditionally been performed using Gas Chromatography (GC) with derivatization. However, this method is often laborious and time-consuming.[1][2] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a more rugged, sensitive, and direct analytical approach, eliminating the need for a derivatization step.[1][2] The use of an isotopically labeled internal standard, such as Dicamba-¹³C₆ or D₃-Dicamba, is crucial in LC-MS/MS analysis to compensate for matrix effects and variations in sample processing, thereby improving linearity and accuracy.[2][3][4][5]
Quantitative Performance Data
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing an isotopically labeled internal standard for the analysis of Dicamba in various matrices.
Table 1: Method Performance for Dicamba Analysis using LC-MS/MS with an Internal Standard
| Parameter | Matrix | Achieved Performance | Citation |
| Linearity (Range) | Standard Solution | 5 pg to 4000 pg on column | [4] |
| Linearity (r²) | Not Specified | >0.99 | [5] |
| Limit of Detection (LOD) | Water | 0.1 ng/mL | [3][6][7] |
| Limit of Detection (LOD) | Air | 1 ng/mL | [3][6][7] |
| Limit of Quantitation (LOQ) | Air Sampling Tube | 1.0 ng/air sampling tube | [4] |
| Limit of Quantitation (LOQ) | Filter Paper | 20 ng/filter paper | [4] |
| Limit of Quantitation (LOQ) | Water | 0.1 ng/mL | [7] |
| Limit of Quantitation (LOQ) | Air | 5 ng/mL | [7] |
| Analyte Recovery | Water | 106-128% | [3][5][6][7] |
| Analyte Recovery | Air | 88-124% | [3][5][6][7] |
| Reproducibility (CV in matrix) | Soy Foliage and Soil | 21% | [2] |
Experimental Protocols
Protocol 1: Validated LC-MS/MS Method for Dicamba in Air and Water Samples
This protocol is based on a stable isotope-based direct quantification method using a single-quadrupole LC-MS.[3][6][7]
1. Sample Preparation
-
Water Samples: Utilize a simple solid-phase extraction (SPE) protocol.[3][6]
-
Air Samples: Employ a single-step concentration protocol.[3][6]
-
Internal Standard Spiking: Add a known concentration of isotopically labeled internal standard (e.g., D₃-dicamba) to all samples, calibrators, and quality controls before extraction.[3][6]
2. Liquid Chromatography (LC)
-
Column: Phenomenex Kinetex® F5 column (2.6 μm, 100 x 3 mm).[2]
-
Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[2]
-
Flow Rate: 0.500 mL/min.[2]
-
Gradient Program: A 17-minute gradient program is used to achieve chromatographic resolution.[2]
3. Mass Spectrometry (MS)
-
System: SCIEX QTRAP® 6500+ LC-MS/MS System.[1]
-
Ionization Mode: Negative mode electrospray ionization (ESI-).[1]
-
Detection: Selected Ion Monitoring (SIM) of precursor and fragment ions for both Dicamba and the internal standard.[3][6]
4. Quantification
-
Quantification is performed using a relative response factor (RRF) calculated from the peak areas of the analyte and the internal standard.[3][6]
Protocol 2: Alternative LC-MS/MS Method for Dicamba in Air Sampling Tubes and Filters
This method is designed for the determination of Dicamba from air sampling media.[4]
1. Sample Preparation
-
Extraction: Extract Dicamba residue from the air sampler or filter paper with acidified methanol (1% formic acid) by shaking for 30 minutes followed by 10 minutes of sonication.[4]
-
Concentration: Transfer an aliquot of the extract and evaporate to near dryness under a stream of nitrogen at 50°C.[4]
-
Reconstitution and Internal Standard Spiking: Add 50 µL of 0.20 µg/mL ¹³C₆-Dicamba internal standard to each sample, blank, and standard. Reconstitute the sample to a final volume of 0.5 mL with 0.1% formic acid in 95:5 (v/v) water:methanol.[4]
2. LC-MS/MS Analysis
-
System: High-performance liquid chromatography with triple quadrupole mass spectrometric detection (LC-MS/MS).[4]
-
Ionization Mode: ESI-Negative Ionization Mode.[4]
-
Calibration: Prepare a minimum of a five-level calibration curve over an appropriate concentration range (e.g., 0.10 pg/µL – 80 pg/µL).[4]
Workflow for Analytical Method Validation using Dicamba-¹³C₆
The following diagram illustrates the logical workflow for validating an analytical method for Dicamba using an internal standard.
Caption: Workflow for validating an analytical method for Dicamba using an internal standard.
References
- 1. sciex.com [sciex.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: Dicamba-¹³C₆ vs. Deuterated Dicamba as Internal Standards in Quantitative Analysis
For researchers and analytical scientists engaged in the precise quantification of the herbicide dicamba, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. The stable isotope dilution method, employing an isotopically labeled version of the analyte, is the gold standard for correcting analyte loss during sample preparation and compensating for matrix effects in mass spectrometry-based methods. This guide provides an objective, data-driven comparison of two common types of stable isotope-labeled internal standards for dicamba: Dicamba-¹³C₆ and deuterated dicamba (e.g., d₃-dicamba).
The ideal internal standard should exhibit chemical and physical properties identical to the analyte of interest, ensuring it behaves similarly throughout the analytical process, from extraction to detection. It is in this regard that ¹³C-labeled standards are generally considered superior to their deuterated counterparts.
Key Performance Differences: A Comparative Analysis
While both Dicamba-¹³C₆ and deuterated dicamba serve to improve the accuracy of quantification, their performance can differ, primarily due to the "isotope effect" observed with deuterium labeling. This effect can lead to slight differences in chromatographic retention times and fragmentation patterns compared to the unlabeled analyte. In contrast, ¹³C-labeled standards are virtually indistinguishable from the native compound in terms of their physicochemical properties, leading to better co-elution and more reliable correction for matrix effects.
A summary of key performance parameters, based on available studies, is presented below.
| Performance Parameter | Dicamba-¹³C₆ | Deuterated Dicamba (d₃-dicamba) | Key Advantages of Dicamba-¹³C₆ |
| Chromatographic Co-elution | Excellent co-elution with native dicamba. | Potential for slight retention time shifts relative to native dicamba. | Minimizes the risk of differential matrix effects at slightly different retention times, leading to more accurate quantification. |
| Matrix Effect Compensation | Recommended to offset any matrix-related effects.[1] | Effectively corrects for matrix effects.[2] | Superior compensation due to identical chromatographic behavior with the analyte. |
| Isotopic Stability | Highly stable, with no risk of isotope exchange. | Generally stable, but the potential for deuterium-hydrogen exchange exists under certain conditions. | Ensures the integrity of the internal standard throughout the analytical process. |
| Accuracy & Precision | Enables high accuracy and precision in quantification. | Provides acceptable accuracy and precision. | Leads to more robust and reliable quantitative data. |
| Cost | Generally higher. | Typically lower cost and more readily available. | The higher initial cost can be offset by reduced method development time and increased data reliability. |
Experimental Data Summary
The following tables summarize quantitative data from studies utilizing either deuterated dicamba or ¹³C₆-dicamba as internal standards for the analysis of dicamba in various matrices. It is important to note that this data is compiled from separate studies and does not represent a direct head-to-head experimental comparison under identical conditions.
Table 1: Performance Data for Deuterated Dicamba (d₃-dicamba) in Air and Water Samples [2]
| Matrix | Analyte Recovery | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Water | 106–128% | 0.1 ng/mL | 0.1 ng/mL |
| Air | 88–124% | 1 ng/mL | 5 ng/mL |
Table 2: Method Parameters for ¹³C₆-Dicamba in Air and Filter Paper Samples [1]
| Parameter | Value |
| Calibration Range | 0.10 pg/µL – 80 pg/µL |
| Recommended IS Concentration | 20 pg/µL |
| Limit of Quantitation (LOQ) | 1.0 ng/air sample, 20 ng/filter paper |
Experimental Protocols
Detailed methodologies for the analysis of dicamba using both deuterated and ¹³C-labeled internal standards are provided below.
Protocol 1: Analysis of Dicamba in Air and Water using Deuterated Dicamba (d₃-dicamba) Internal Standard[2]
1. Sample Preparation:
-
Water Samples: Employ a simple solid-phase extraction (SPE) protocol.
-
Air Samples: Utilize a single-step concentration protocol.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity II UHPLC system.
-
Column: EclipsePlusC18 RRHD column (1.8 µm, 2.1 × 50 mm) with a Zorbax SB-C18 analytical guard column.
-
Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid.
-
MS System: Agilent 6135 single-quadrupole mass spectrometer with a Jet Stream technology electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Detection: Selected Ion Monitoring (SIM) of precursor and fragment ions for both dicamba and d₃-dicamba.
Protocol 2: Analysis of Dicamba in Air and Filter Paper using ¹³C₆-Dicamba Internal Standard[1]
1. Sample Preparation:
-
Extract the sample with an acidified organic solvent (1% formic acid) by shaking for 30 minutes followed by 10 minutes of sonication.
-
Evaporate an aliquot of the extract to near dryness.
-
Add 50 µL of 0.20 µg/mL ¹³C₆-dicamba to each sample.
-
Reconstitute the sample to a final volume of 0.5 mL with 0.1% formic acid in 95:5 (v/v) water:methanol.
2. LC-MS/MS Analysis:
-
System: High-performance liquid chromatography with triple quadrupole mass spectrometric detection (LC-MS/MS).
-
Injection Volume: 50 µL.
-
Ionization Mode: ESI-Negative Ionization Mode.
-
Quantification: Generate a calibration curve with a minimum of five concentration levels.
Visualizing the Concepts
To better illustrate the workflow and the structural differences between the internal standards, the following diagrams have been generated.
Caption: General experimental workflow for the quantification of dicamba using a stable isotope-labeled internal standard.
Caption: Comparison of isotopic labeling in Dicamba-¹³C₆ and deuterated dicamba.
Conclusion and Recommendation
While both Dicamba-¹³C₆ and deuterated dicamba can be used to develop acceptable analytical methods, the available evidence and general principles of stable isotope dilution analysis suggest that ¹³C-labeled standards offer superior performance. The key advantage of Dicamba-¹³C₆ lies in its identical physicochemical properties to the native analyte, ensuring perfect co-elution and more accurate compensation for matrix effects. This leads to more robust, reliable, and accurate quantitative data.
For high-stakes applications, such as regulatory monitoring, food safety analysis, and environmental fate studies, where the utmost accuracy and confidence in the results are required, the investment in Dicamba-¹³C₆ is highly recommended. For routine analyses where the potential for chromatographic shifts and isotopic instability of deuterated standards has been carefully evaluated and validated, deuterated dicamba may provide a more cost-effective solution. Ultimately, the choice of internal standard should be based on the specific requirements of the analytical method and the desired level of data quality.
References
Enhancing Dicamba Quantification: A Comparative Guide to the Accuracy and Precision of Dicamba-13C6
For researchers, scientists, and drug development professionals engaged in environmental monitoring, agricultural science, and residue analysis, the accurate and precise quantification of the herbicide dicamba is of paramount importance. This guide provides an objective comparison of analytical methodologies, highlighting the superior performance of methods utilizing the stable isotope-labeled internal standard, Dicamba-13C6. Supported by experimental data, this document outlines the enhanced accuracy and precision achievable with this internal standard, presents detailed experimental protocols, and visualizes the underlying principles of its application.
The use of a stable isotope-labeled internal standard that perfectly co-elutes with the analyte is considered the gold standard in quantitative mass spectrometry.[1][2] This approach effectively mitigates matrix effects, which can suppress or enhance the analyte signal, leading to inaccurate quantification.[3] By compensating for variations in sample preparation, injection volume, and instrument response, this compound ensures a higher degree of accuracy and precision compared to methods relying on external standards or other non-isotopic internal standards.[1]
Performance Comparison: The Advantage of Isotope Dilution
The primary benefit of using this compound is its ability to mimic the behavior of the native dicamba throughout the entire analytical process. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it experiences the same extraction efficiencies, and importantly, the same degree of ion suppression or enhancement in the mass spectrometer.[2] This results in a more reliable and reproducible quantification.
While direct comparative studies between this compound and other internal standards for dicamba analysis are not extensively published, the performance benefits of using a stable isotope-labeled internal standard are well-documented for numerous analytes.[1][3] Data from studies using the deuterated internal standard, D3-dicamba, which functions on the same principle as this compound, demonstrates the high accuracy and precision achievable.
Table 1: Performance of Dicamba Quantification Using a Stable Isotope-Labeled Internal Standard (D3-dicamba) in Various Matrices [4][5][6][7]
| Parameter | Matrix | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
| Accuracy | Water | 0.1 ng/mL | 106 - 128% | Not Reported |
| 1 ng/mL | 106 - 128% | Not Reported | ||
| 10 ng/mL | 106 - 128% | Not Reported | ||
| Accuracy | Air | 1 ng/mL | 88 - 124% | Not Reported |
| 5 ng/mL | 88 - 124% | Not Reported | ||
| 10 ng/mL | 88 - 124% | Not Reported | ||
| Precision | Soy Foliage & Soil | Not Specified | 70 - 150% | < 20% |
Table 2: Method Detection and Quantification Limits
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| LC-MS/MS with D3-dicamba IS[4][5][7] | Dicamba in Water | 0.1 ng/mL | 0.1 ng/mL |
| LC-MS/MS with D3-dicamba IS[4][5][7] | Dicamba in Air | 1 ng/mL | 5 ng/mL |
| LC-MS/MS with this compound IS[8] | Dicamba in Air (Sampling Tube) | Not Specified | 1.0 ng/sample |
| LC-MS/MS with this compound IS[8] | Dicamba in Air (Filter Paper) | Not Specified | 20 ng/sample |
The Principle of Isotope Dilution Quantification
The use of a stable isotope-labeled internal standard like this compound relies on the principle of isotope dilution mass spectrometry. A known amount of the labeled standard is added to the sample at the beginning of the analytical process. The ratio of the unlabeled analyte to the labeled internal standard is then measured by the mass spectrometer. Because the analyte and the internal standard behave identically during extraction and analysis, any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard. This allows for a highly accurate calculation of the original analyte concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciex.com [sciex.com]
- 7. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Comparative Analysis of Linearity and Quantification Range for Dicamba-13C6 Analytical Methods
This guide provides a detailed comparison of analytical methods employing the stable isotope-labeled internal standard, Dicamba-13C6, for the quantification of the herbicide Dicamba. The data presented is intended for researchers, scientists, and professionals in drug development and environmental analysis, offering a comprehensive overview of method performance characteristics such as linearity and the range of quantification across various sample matrices. The use of this compound as an internal standard is a robust approach to mitigate matrix effects and improve the accuracy and precision of quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Performance Data
The following table summarizes the linearity and quantification ranges of different analytical methods for Dicamba using an isotopic internal standard. These methods are applicable to a variety of sample types, demonstrating the versatility of the approach.
| Method Reference | Sample Matrix | Linearity Range | R² Value | LLOQ | ULOQ | Internal Standard |
| Guo et al. | Raw Agricultural Commodities (corn grain, soybean, etc.) | 3.0 - 500 µg/kg | ≥0.999 | 1.0 - 3.0 µg/kg | 500 µg/kg | Not Specified |
| SCIEX Application Note | Water, Soil, Soy Foliage | 0.025 - 50 µg/L (in solution) | Not Specified | 0.1 - 140 ng/g (in matrix) | Not Specified | d3-Dicamba |
| GRM022.08A | Air Sampling Media | 5.0 pg - 4000 pg (on column) | Linear | 1.0 ng/air sample | >120% of validated levels | 13C6 Dicamba |
| Evaluation Study | Water and Air | 24.4 - 1562.5 ng/mL | Not Specified | 0.1 ng/mL (Water), 5 ng/mL (Air) | Not Specified | D3-dicamba |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are summaries of typical experimental protocols for Dicamba quantification using an internal standard.
1. Method for Raw Agricultural Commodities (Guo et al.) [1]
-
Sample Preparation: A sensitive and selective HPLC-MS/MS method was developed. An ion-pairing reagent was introduced post-column to allow for detection in positive electrospray ionization (ESI) mode, which is a deviation from the traditional negative ESI mode for anionic compounds like Dicamba.[1]
-
LC-MS/MS Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) was used for analysis. The use of a dicationic ion-pairing reagent (60µM) was a key feature of this method.[1]
-
Quantification: Standard curves were generated over a concentration range of 3.0 to 500 µg/kg, demonstrating excellent linearity with correlation coefficients (r) of ≥0.999.[1] The limits of quantitation (LOQ) were established between 1.0 and 3.0 µg/kg in various matrices including corn grain, corn stover, cotton seed, soybean, soy forage, and orange.[1]
2. Method for Environmental Samples (SCIEX Application Note) [2]
-
Sample Preparation: For soil or soybean foliage, 5g of the sample was homogenized and extracted with acetonitrile fortified with formic acid after the addition of an internal standard. The mixture was shaken and centrifuged, and the supernatant was diluted for analysis.[2]
-
LC-MS/MS Analysis: Chromatographic separation was achieved using a Phenomenex Kinetex F5 column. The analysis was performed on a SCIEX QTRAP® 6500+ LC-MS/MS System in negative mode ESI.[2][3]
-
Quantification: The calibration range in neat solutions was 0.025 - 50 µg/L.[2] The method demonstrated low limits of detection (LODs), mostly below 1 ng/mL.[2] The isotopically labeled d3-Dicamba was used as the internal standard for all analytes.[2][3]
3. Method for Air Samples (GRM022.08A) [4]
-
Sample Preparation: Air sampling tube contents and filter paper were extracted by shaking with an acidified organic solvent, followed by sonication. The extract was then evaporated and reconstituted in a water:methanol solution.[4]
-
LC-MS/MS Analysis: Final determination was carried out by high-performance liquid chromatography with triple quadrupole mass spectrometric detection (LC-MS/MS) in ESI-Negative Ionization Mode.[4]
-
Quantification: The method demonstrated linearity in the range of 5 pg to 4000 pg injected on the column.[4] The limit of quantitation (LOQ) was 1.0 ng/air sample type.[4] 13C6 Dicamba was recommended as the internal standard to compensate for any matrix effects.[4]
Visual Workflow Representation
The following diagram illustrates a typical experimental workflow for the quantification of Dicamba using a this compound internal standard.
Caption: Experimental workflow for Dicamba quantification using an internal standard.
References
Navigating the Matrix: A Comparative Guide to Robust Dicamba Analysis
A deep dive into the steadfastness of analytical methods for detecting the herbicide dicamba across various environmental and agricultural samples reveals critical insights for researchers and scientists. This guide provides a comparative analysis of method robustness, supported by experimental data, to ensure reliable and accurate quantification of dicamba in complex matrices such as soil, water, and various agricultural products.
The increasing use of dicamba and the potential for off-target movement has necessitated the development of robust analytical methods to monitor its presence in the environment and ensure food safety. Method robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in procedural parameters, is a critical aspect of method validation. It ensures that a method is reliable and transferable between different laboratories and analysts. This guide explores the robustness of commonly employed techniques for dicamba analysis, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC), with a focus on the impact of various experimental parameters.
Comparing the Titans: LC-MS/MS vs. HPLC for Dicamba Analysis
The two primary analytical techniques for dicamba determination are LC-MS/MS and HPLC with UV detection. While both are capable of quantifying dicamba, their performance characteristics, particularly their robustness, can differ significantly.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as a more rugged and robust method for dicamba analysis, primarily because it typically does not require a derivatization step.[1][2] Derivatization, a process to chemically modify an analyte to make it suitable for analysis by a particular instrument (often required for Gas Chromatography), can be a significant source of variability and error. By avoiding this step, LC-MS/MS methods offer a more streamlined and less error-prone workflow.
A study evaluating a single-quadrupole LC-MS method for dicamba in air and water samples described the method as robust and easily transferable.[3][4] The use of an isotopically labeled internal standard in this method helps to compensate for variations in sample preparation and instrument response, further enhancing its robustness.
High-Performance Liquid Chromatography (HPLC) with UV detection is another common technique for dicamba analysis. While it can be a cost-effective alternative to LC-MS/MS, its robustness is highly dependent on careful control of chromatographic conditions. A study detailing an HPLC method for dicamba determination in technical materials highlighted the importance of validating the method for specificity, linearity, precision, and accuracy.[5]
Key Parameters in Robustness Testing
To ensure the reliability of an analytical method, a series of robustness tests are performed by intentionally varying critical parameters. The following table summarizes key parameters that are typically evaluated during the robustness testing of chromatographic methods for dicamba analysis.
| Parameter | Typical Variation | Potential Impact on Dicamba Analysis |
| Mobile Phase pH | ± 0.2 units | Affects the ionization state of dicamba (an acidic herbicide), which can significantly impact its retention time and peak shape on the chromatographic column. |
| Mobile Phase Composition | ± 2% of the organic modifier | Can alter the elution strength of the mobile phase, leading to shifts in retention time and potential co-elution with interfering compounds from the matrix. |
| Column Temperature | ± 5 °C | Influences the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase, which can affect retention time and peak resolution. |
| Flow Rate | ± 10% | Directly impacts the retention time and can affect peak shape and resolution. |
| Wavelength (for UV detection) | ± 2 nm | Can affect the sensitivity of the detection. For dicamba, UV detection is typically performed around 230 nm or 280 nm.[5] |
Sample Preparation: The Foundation of Robust Analysis
The robustness of the overall analytical method is heavily influenced by the sample preparation step. The goal of sample preparation is to extract dicamba from the matrix and remove interfering components that could affect the accuracy and precision of the analysis.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained popularity for the extraction of pesticide residues, including dicamba, from a wide range of food and agricultural matrices.[6][7][8][9][10] The inherent ruggedness of the QuEChERS method contributes to the overall robustness of the analytical workflow. A collaborative validation study of the QuEChERS procedure for pesticide analysis in food demonstrated the method to be accurate, precise, and rugged across multiple laboratories.[6]
The choice of extraction solvent and cleanup sorbents within the QuEChERS protocol can impact the recovery and cleanliness of the final extract. For acidic herbicides like dicamba, using an acidified extraction solvent can improve recovery.
Experimental Protocols: A Closer Look
Below are detailed experimental protocols for sample preparation and analysis of dicamba in different matrices, based on established and validated methods.
Dicamba Analysis in Soil and Soy Foliage using LC-MS/MS
This method is suitable for the quantitative analysis of dicamba in complex environmental and agricultural matrices.[2]
Sample Preparation (QuEChERS-based):
-
Weigh 5 g of homogenized soil or soy foliage into a 50 mL centrifuge tube.
-
Add an appropriate amount of isotopically labeled internal standard (e.g., d3-dicamba).
-
Add 10 mL of acetonitrile fortified with 1% formic acid.
-
Shake vigorously for 15 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant and dilute with the aqueous mobile phase.
-
Transfer the diluted extract to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
LC System: SCIEX ExionLC™ AD System
-
Analytical Column: Phenomenex Kinetex® F5 (2.6 µm, 100 x 3 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.500 mL/min
-
Gradient: A 17-minute gradient program is typically used to achieve chromatographic resolution.[1]
-
MS System: SCIEX QTRAP® 6500+ System
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitoring: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for dicamba and its internal standard.
Dicamba Analysis in Water using Single-Quadrupole LC-MS
This method provides a robust and easily transferable approach for the analysis of dicamba in water samples.[3][4][11]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Acidify the water sample (e.g., 500 mL) with formic acid.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute dicamba from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS analysis.
LC-MS Conditions:
-
LC System: Agilent 1260 Infinity II UHPLC system
-
Analytical Column: EclipsePlusC18 RRHD column (1.8 µm, 2.1 × 50 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30 °C
-
MS System: Agilent 6135 single-quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Monitoring: Selected Ion Monitoring (SIM) of characteristic ions for dicamba.
Visualizing the Workflow
To provide a clear understanding of the analytical processes, the following diagrams illustrate the experimental workflows for dicamba analysis.
Figure 1. Experimental workflows for dicamba sample preparation.
Conclusion
The robustness of an analytical method is paramount for generating reliable data in the analysis of dicamba across diverse and complex matrices. LC-MS/MS methods generally exhibit superior robustness compared to techniques requiring derivatization, such as GC-MS. The use of stable isotope-labeled internal standards and rugged sample preparation methods like QuEChERS further enhances the reliability of the analysis.
For researchers and scientists, a thorough understanding and evaluation of method robustness are crucial for ensuring the validity and transferability of analytical results. By carefully considering the impact of variations in key experimental parameters, laboratories can develop and implement highly reliable methods for the routine monitoring of dicamba in the environment and food supply.
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. sciex.com [sciex.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. fao.org [fao.org]
- 6. Collaborative validation of the QuEChERS procedure for the determination of pesticides in food by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of QuEChERS method for determination of pesticide residues in vegetables and health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of modified QuECHERS extraction method for quantitative enrichment of seven multiclass antibiotic residues from vegetables followed by RP-LC-UV analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Certified Reference Materials for Dicamba Analysis
For researchers, scientists, and drug development professionals engaged in the precise and accurate quantification of the herbicide dicamba, the selection of a suitable Certified Reference Material (CRM) is a critical first step. This guide provides a comparative overview of commercially available dicamba CRMs, details on their characteristics, and comprehensive experimental protocols for their use in common analytical methodologies.
The integrity of analytical data in residue analysis, environmental monitoring, and formulation quality control is fundamentally reliant on the quality of the reference standards used for instrument calibration and method validation. This guide is intended to assist laboratory professionals in making informed decisions when selecting a dicamba CRM that best suits their specific analytical needs and quality assurance requirements.
Comparison of Dicamba Certified Reference Materials
A variety of dicamba CRMs are available from several reputable suppliers, each with its own set of specifications. The choice of CRM will depend on the analytical method employed, the required concentration, and the desired level of certification. The following tables summarize the key characteristics of dicamba CRMs from prominent suppliers.
Table 1: Comparison of Neat (Solid) Dicamba Certified Reference Materials
| Supplier | Product Name/Number | Format | Purity/Certified Value | Uncertainty | Traceability |
| Sigma-Aldrich | Dicamba certified reference material, TraceCERT® | Neat | Certified by qNMR | Stated on Certificate of Analysis (CoA) | Traceable to primary material from an NMI (e.g., NIST)[1] |
| LGC Standards | Dicamba | Neat | Stated on CoA | Stated on CoA | Produced under ISO 17034 accreditation[2] |
| AccuStandard | Dicamba | Neat | Stated on CoA | Stated on CoA | Certified Reference Material |
| CPAChem | Dicamba | Neat | Stated on CoA | Stated on CoA | ISO 17034 accredited |
| NSI Lab Solutions | Dicamba | Neat | Stated on CoA | Stated on CoA | ISO 17034 Accredited |
Table 2: Comparison of Dicamba Certified Reference Materials in Solution
| Supplier | Product Name/Number | Matrix | Concentration | Uncertainty | Traceability |
| Sigma-Aldrich | Dicamba solution | Acetonitrile or Methanol | Typically 100 µg/mL or 1.0 mg/mL | Stated on CoA | TraceCERT® |
| LGC Standards | Dicamba solution | Various | Various | Stated on CoA | ISO 17034 accredited |
| AccuStandard | Dicamba solution | Methanol or Acetonitrile | e.g., 100 µg/mL, 1000 µg/mL | Stated on CoA | Certified Reference Material[3] |
| CPAChem | Dicamba solution | Various | Various | Stated on CoA | ISO 17034 accredited |
| NSI Lab Solutions | Dicamba solution | Acetonitrile | 200 µg/mL | Stated on CoA | ISO 17034 Accredited |
Table 3: Isotopically Labeled Dicamba Certified Reference Materials
| Supplier | Product Name/Number | Label | Matrix | Concentration | Intended Use |
| Cambridge Isotope Laboratories | Dicamba (ring-¹³C₆, 99%) | ¹³C₆ | Methanol | 100 µg/mL | Internal standard for isotope dilution mass spectrometry[4] |
| SCIEX | d3-Dicamba | D₃ | Not specified | Not specified | Internal standard for LC-MS/MS analysis[2][5] |
Experimental Protocols for Dicamba Analysis
The following section details a representative experimental protocol for the analysis of dicamba in environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and highly sensitive technique.
Method: Determination of Dicamba in Water and Soil by LC-MS/MS
This method is based on established protocols for the analysis of acidic herbicides in environmental matrices.[2][6]
1. Sample Preparation
-
Water Samples:
-
For each 100 mL water sample, add a known amount of isotopically labeled dicamba internal standard (e.g., ¹³C₆-Dicamba).
-
Acidify the sample to pH 2-3 with formic acid.
-
Perform solid-phase extraction (SPE) using a polymeric reversed-phase cartridge.
-
Wash the cartridge with acidified water.
-
Elute the analytes with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
-
Soil Samples:
-
To 10 g of homogenized soil, add the internal standard.
-
Extract the sample with an appropriate solvent mixture, such as acetonitrile/water with formic acid, using shaking or sonication.[2]
-
Centrifuge the sample and collect the supernatant.
-
An aliquot of the supernatant may be diluted or subjected to a clean-up step (e.g., dispersive SPE with C18 and PSA) to remove matrix interferences.
-
Evaporate the final extract and reconstitute for analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol or acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[2]
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both the native dicamba and the isotopically labeled internal standard for quantification and confirmation.
-
Example Transitions for Dicamba: Precursor Ion (m/z) 219 -> Product Ions (m/z) 175, 145.[7]
-
Example Transitions for ¹³C₆-Dicamba: Precursor Ion (m/z) 225 -> Product Ions (m/z) 181, 151.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by diluting a certified reference material solution to concentrations spanning the expected range of the samples.
-
Add a constant amount of the isotopically labeled internal standard to each calibration standard and sample.
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the amount of dicamba in the samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Selection Process
The following diagrams, generated using the DOT language, illustrate the experimental workflow for dicamba analysis and a decision-making pathway for selecting an appropriate CRM.
References
- 1. epa.gov [epa.gov]
- 2. sciex.com [sciex.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. agilent.com [agilent.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Evaluation of a Stable Isotope-Based Direct Quantification Method for Dicamba Analysis from Air and Water Using Single-Quadrupole LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
Comparison of Sample Preparation Methods: QuEChERS vs. Traditional Techniques
A Comparative Guide to Methodologies for Pesticide Residue Analysis
This guide provides a detailed comparison of analytical methods for the validation of pesticide residues, designed for researchers, scientists, and professionals in drug development. It outlines the performance of modern and traditional techniques, supported by experimental data, to assist in method selection and validation.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a popular sample preparation technique, offering significant advantages over traditional methods like Solid-Liquid Extraction (SLE) and Soxhlet extraction.[1][2][3] The following table summarizes the performance of these methods for the analysis of 12 pesticides in soil, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]
Table 1: Performance Comparison of Sample Preparation Methods [1][2]
| Parameter | QuEChERS | Traditional SLE | Soxhlet Extraction |
| Recovery (%) | 54 - 103 | 40 - 91 | 12 - 92 |
| LOD (µg/kg) | < 12 (for most) | Generally higher than QuEChERS | < 12 (except for carbofuran at 29 µg/kg) |
| RSD (%) | < 19 | < 19 | < 19 |
| Solvent Usage | Low | High | High |
| Time per Sample | ~30 minutes | Several hours | 8-24 hours |
| Complexity | Low | Moderate | High |
Comparison of Analytical Techniques: LC-MS/MS vs. GC-MS
The choice of analytical instrument is critical for the detection and quantification of pesticide residues. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.[4][5][6][7] Their performance varies depending on the chemical properties of the pesticides.
Table 2: Performance Comparison of LC-MS/MS and GC-MS
| Parameter | LC-MS/MS | GC-MS |
| Applicability | Wide range of polarity, including polar and thermally labile compounds.[6] | Suitable for volatile and thermally stable compounds.[6] |
| Sensitivity | Generally higher for a broader range of pesticides.[4][5][7] | Better performance for specific classes like organochlorine pesticides.[4][5][6] |
| Matrix Effects | Can be significant, often requiring matrix-matched calibration.[8] | Less susceptible to matrix effects for some compounds. |
| Compounds Analyzed | A study of 524 pesticides found 432 had MDLs below EU MRLs.[9] | The same study found 372 pesticides had MDLs below EU MRLs.[9] |
| Combined Power | When combined, 516 of 524 pesticides were detected below MRLs.[9] | When combined, 516 of 524 pesticides were detected below MRLs.[9] |
Experimental Protocols
General Workflow for Pesticide Residue Method Validation
The validation of a pesticide residue method ensures that it is fit for its intended purpose. The general workflow involves several key stages from sample reception to data analysis.
References
- 1. Comparison of QuEChERS with Traditional Sample Preparation Methods in the Determination of Multiclass Pesticides in Soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 4. [PDF] Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? | Semantic Scholar [semanticscholar.org]
- 5. Residue analysis of 500 high priority pesticides: better by GC-MS or LC-MS/MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. waters.com [waters.com]
- 9. lcms.cz [lcms.cz]
Safety Operating Guide
Proper Disposal of Dicamba-13C6: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of Dicamba-13C6 is critical for environmental protection and laboratory safety. As a stable isotope-labeled version of the herbicide Dicamba, its disposal is governed by regulations pertaining to chemical waste. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure risks.
Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield.[1] | Prevents contact with eyes, which can cause serious irritation or damage.[2][3] |
| Hand Protection | Chemically resistant gloves (e.g., Neoprene, Nitrile/butadiene rubber).[1] | Protects skin from absorption and irritation.[1][4] |
| Body Protection | Long-sleeved shirt, long pants, and closed-toe shoes.[1] | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be required for handling large quantities or in case of aerosol generation. | Avoids inhalation of dust or vapors which may cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials must adhere to federal, state, and local regulations.[1][5] Improper disposal is a violation of federal law.[5]
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired neat compound.
-
Contaminated solutions and solvents.
-
Spent laboratory materials (e.g., pipette tips, vials, chromatography columns).
-
Contaminated PPE that cannot be decontaminated.[1]
-
-
Segregate this compound waste from other laboratory waste to ensure proper handling and disposal.
2. Containerization and Labeling:
-
Place all this compound waste into a designated, leak-proof, and compatible waste container.
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.
3. On-site Neutralization (if applicable and approved):
-
While not detailed in the provided search results, some chemical waste can be neutralized in the lab before disposal. Consult your institution's EHS guidelines for approved neutralization protocols for herbicides or chlorinated aromatic compounds. Do not attempt neutralization without specific, approved procedures.
4. Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.[1]
5. Final Disposal:
-
Wastes resulting from this product should be disposed of at an approved waste disposal facility.[5]
-
Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste. They will work with licensed hazardous waste contractors.
-
For larger quantities, disposal must comply with the Resource Conservation and Recovery Act (RCRA).[5][6]
Container Disposal:
-
Non-refillable containers must be triple-rinsed or pressure-rinsed promptly after emptying.[5][7][8]
-
The rinsate should be collected and disposed of as hazardous waste.[5]
-
After rinsing, the container may be offered for recycling, reconditioning, or punctured and disposed of in a sanitary landfill or by incineration as per local regulations.[5]
-
Do not reuse empty containers for any other purpose.[5][7][8]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
Regulatory Context
Dicamba waste is classified as toxic.[7][8] The disposal of pesticide wastes is regulated under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and the Resource Conservation and Recovery Act (RCRA).[6] It is the responsibility of the waste generator to determine the proper waste identification and disposal methods in compliance with all applicable regulations.[1] Many states also have "Clean Sweep" programs for pesticide disposal, though these are generally aimed at agricultural users.[6]
References
Essential Safety and Logistics for Handling Dicamba-13C6
This guide provides immediate, essential safety and logistical information for the handling and disposal of Dicamba-13C6 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a stable isotope-labeled form of the herbicide Dicamba. While the isotopic labeling with ¹³C does not confer radioactivity, the chemical hazards are identical to those of unlabeled Dicamba.[1] It is crucial to handle this compound with the same precautions as its native counterpart.
Hazard Summary:
-
Eye Irritation: Causes serious eye irritation, with the potential for permanent eye injury.[2][3][4][5]
-
Ingestion: Harmful if swallowed, potentially causing loss of appetite, vomiting, muscle weakness, and central nervous system effects.[2][3]
-
Environmental Hazard: Phytotoxic to non-target plants and harmful to aquatic life with long-lasting effects.[2][3]
Recommended Personal Protective Equipment (PPE):
The following table summarizes the required PPE for handling this compound. Always consult the product-specific Safety Data Sheet (SDS) for the most detailed recommendations.
| Body Part | Required PPE | Material/Type Specification |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[1][4][6][7] | ANSI Z87.1 certified. |
| Hands | Chemical-resistant gloves.[1][6][7] | Nitrile, neoprene, or butyl rubber gloves are suitable.[4][8] Avoid lined gloves.[8] |
| Body | Laboratory coat or chemical-resistant coveralls (e.g., Tyvek®).[1][6][9][10] | Should cover the entire body except for head, hands, and feet.[8] |
| Feet | Closed-toe shoes. Chemical-resistant boots or shoe covers are required when handling larger quantities or during spill cleanup.[9][10] | Leather or canvas shoes should not be worn as they can absorb the chemical.[10] |
| Respiratory | A respirator may be required when handling powdered forms or when ventilation is inadequate. | Consult the specific SDS and institutional safety protocols. |
Safe Handling and Operational Plan
A systematic approach is crucial for safely handling this compound in the laboratory.
Experimental Workflow:
Caption: A step-by-step workflow for the safe handling of this compound.
Procedural Steps:
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and all relevant Standard Operating Procedures (SOPs).
-
Ensure all necessary PPE is available and in good condition.[9]
-
Designate a specific, well-ventilated area for handling the compound, preferably within a chemical fume hood, especially when working with powders or volatile solutions.[1]
-
-
Handling:
-
In Case of a Spill:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Segregation and Disposal Protocol:
Caption: A logical flow for the proper disposal of this compound waste.
Disposal Guidelines:
-
Waste Characterization: All waste containing this compound, including contaminated PPE, empty containers, and unused material, should be treated as hazardous chemical waste.[1] Pesticide wastes are considered toxic.[11]
-
Container Management:
-
Disposal Route: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste.[1][11] This typically involves disposal through an approved hazardous waste facility. Open dumping is prohibited.[11] Do not contaminate water, food, or feed with the waste.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. genfarm.com.au [genfarm.com.au]
- 3. reparcorp.com [reparcorp.com]
- 4. labelsds.com [labelsds.com]
- 5. apparentag.com.au [apparentag.com.au]
- 6. solutionsstores.com [solutionsstores.com]
- 7. CCOHS: Landscaping - Pesticides - Personal Protective Equipment [ccohs.ca]
- 8. Selecting PPE When Using Pesticides | Farms.com [m.farms.com]
- 9. MSU Extension | Montana State University [apps.msuextension.org]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. labelsds.com [labelsds.com]
- 12. labelsds.com [labelsds.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
